Pimobendan hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046804 | |
| Record name | Pimobendan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77469-98-8, 610769-04-5 | |
| Record name | Pimobendan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIMOBENDAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phosphodiesterase 3 (PDE3) Inhibition by Pimobendan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimobendan hydrochloride, a benzimidazole-pyridazinone derivative, is a potent inodilator with a dual mechanism of action: phosphodiesterase 3 (PDE3) inhibition and calcium sensitization.[1][2][3] This technical guide provides an in-depth exploration of the PDE3 inhibitory action of Pimobendan, a key contributor to its vasodilatory and positive inotropic effects. The guide will detail the chemical properties of Pimobendan, its inhibitory activity against PDE3, the downstream signaling consequences of this inhibition, and relevant experimental protocols for its characterization.
Introduction to this compound
Pimobendan is primarily utilized in veterinary medicine for the management of congestive heart failure in dogs, stemming from conditions like dilated cardiomyopathy and degenerative mitral valve disease.[4][5] Its therapeutic efficacy is attributed to its classification as an "inodilator," signifying its ability to both enhance cardiac contractility (positive inotropy) and induce vasodilation.[3][6] While its calcium sensitizing effect on cardiac troponin C directly contributes to the inotropic action, the inhibition of PDE3 is fundamental to its vasodilatory properties and also plays a role in its inotropic effects.[3][7]
Chemical Properties of Pimobendan
Pimobendan is a crystalline solid with the chemical name 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone.[1][4] It is sparingly soluble in aqueous solutions, with its solubility being pH-dependent.[8][9] For experimental purposes, it is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.[10]
Table 1: Chemical and Physical Properties of Pimobendan
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₁₈N₄O₂ | [11] |
| Molar Mass | 334.37 g/mol | [11] |
| Appearance | Crystalline solid | [10] |
| Solubility in DMSO | ~5 mg/mL | [10] |
| Solubility in Water | Very low, pH-dependent | [8][9] |
| UV/Vis. λmax | 268, 329 nm | [10] |
Phosphodiesterase 3 (PDE3) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these crucial second messengers. Pimobendan is a selective inhibitor of the PDE3 family.[12]
Quantitative Data on PDE3 Inhibition
Pimobendan exhibits potent and selective inhibition of PDE3. Its active metabolite, O-desmethyl-pimobendan (ODMP), is an even more potent PDE3 inhibitor.[7][13]
Table 2: Inhibitory Activity of Pimobendan and its Metabolite (ODMP) on PDE Isoenzymes
| Compound | PDE Isoenzyme | IC₅₀ (µM) | Selectivity vs. PDE3 | Reference(s) |
| Pimobendan | PDE3 | 0.32 | - | [12][14] |
| PDE1 | >30 | >93x | [10][12] | |
| PDE2 | >30 | >93x | [10][12] | |
| O-desmethyl-pimobendan (ODMP) | PDE3 | ~0.003 (estimated to be ~100x more potent than Pimobendan) | High | [7][13] |
IC₅₀: Half-maximal inhibitory concentration.
Signaling Pathways
The inhibition of PDE3 by Pimobendan leads to an accumulation of intracellular cAMP in cardiac myocytes and vascular smooth muscle cells, triggering downstream signaling cascades that result in its therapeutic effects.
Cardiac Myocyte Signaling Pathway
In cardiac myocytes, the elevation of cAMP due to PDE3 inhibition activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium handling and myofilament function, leading to a positive inotropic effect.
Vascular Smooth Muscle Cell Signaling Pathway
In vascular smooth muscle cells, increased cAMP levels also activate PKA. This leads to the phosphorylation of proteins that promote relaxation, resulting in vasodilation. A key mechanism is the inhibition of myosin light chain kinase (MLCK), which is responsible for smooth muscle contraction.
Experimental Protocols
In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of Pimobendan on PDE3.
Objective: To determine the IC₅₀ value of Pimobendan for PDE3.
Materials:
-
Recombinant human PDE3 enzyme
-
This compound
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled tracer)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of Pimobendan in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Reaction Mixture: In a microplate, combine the assay buffer, PDE3 enzyme, and varying concentrations of Pimobendan or vehicle (DMSO).
-
Initiation: Start the reaction by adding a mixture of cAMP and [³H]-cAMP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., boiling water or a specific inhibitor).
-
Hydrolysis: Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.
-
Separation: Add an anion-exchange resin slurry to the wells. The resin binds to the unhydrolyzed [³H]-cAMP.
-
Centrifugation: Centrifuge the plate to pellet the resin.
-
Measurement: Transfer the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each Pimobendan concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell-Based cAMP Assay (HTRF)
This protocol describes a common method to measure changes in intracellular cAMP levels in response to Pimobendan using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To quantify the increase in intracellular cAMP in a relevant cell line (e.g., cardiac myocytes or vascular smooth muscle cells) upon treatment with Pimobendan.
Materials:
-
Cultured cells expressing PDE3 (e.g., primary cardiac myocytes, A7r5 vascular smooth muscle cells)
-
This compound
-
Cell culture medium and supplements
-
Stimulation buffer
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Microplate reader with HTRF capability
Procedure:
-
Cell Culture: Plate the cells in a suitable microplate and culture until they reach the desired confluency.
-
Compound Treatment: Remove the culture medium and add stimulation buffer containing various concentrations of Pimobendan or vehicle.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and antibody binding.
-
Measurement: Read the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cAMP in each well by comparing the ratios to a standard curve. Plot the cAMP concentration against the Pimobendan concentration to determine the EC₅₀ (half-maximal effective concentration).
Experimental Workflow
The preclinical evaluation of a PDE3 inhibitor like Pimobendan typically follows a structured workflow to characterize its pharmacological properties.
Conclusion
This compound's potent and selective inhibition of phosphodiesterase 3 is a cornerstone of its therapeutic utility as an inodilator. This mechanism leads to increased intracellular cAMP, resulting in beneficial positive inotropic and vasodilatory effects in the management of congestive heart failure. A thorough understanding of its interaction with PDE3, the subsequent signaling cascades, and the experimental methodologies for its characterization are crucial for ongoing research and the development of novel cardiovascular therapies. This guide provides a comprehensive overview for professionals in the field, summarizing key quantitative data and outlining detailed experimental approaches to facilitate further investigation into this important class of drugs.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 6. dvm360.com [dvm360.com]
- 7. Pimobendan - Wikipedia [en.wikipedia.org]
- 8. EP2849792B1 - Liquid formulation - Google Patents [patents.google.com]
- 9. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Pimobendan | C19H18N4O2 | CID 4823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pimobendan | 74150-27-9 [chemicalbook.com]
- 13. Pimobendan - Help or Hype? - WSAVA 2014 Congress - VIN [vin.com]
- 14. selleckchem.com [selleckchem.com]
Pharmacokinetics and Bioavailability of Pimobendan in Canine Subjects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan, a benzimidazole-pyridazinone derivative, is a cornerstone in the management of canine congestive heart failure (CHF), primarily due to myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM).[1] Classified as an inodilator, it exerts both positive inotropic and vasodilatory effects, improving cardiac function and quality of life in affected animals.[2][3] A thorough understanding of its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—and its bioavailability is critical for optimizing dosing strategies, ensuring therapeutic efficacy, and guiding future drug development. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of pimobendan and its active metabolite in canine subjects, summarizing key quantitative data, detailing experimental methodologies, and illustrating core concepts.
Mechanism of Action
Pimobendan's therapeutic effects stem from a dual mechanism of action that uniquely enhances cardiac performance without significantly increasing myocardial oxygen consumption.[4][5]
-
Calcium Sensitization : Pimobendan increases the sensitivity of the cardiac contractile apparatus to existing intracellular calcium. It binds to cardiac troponin C, enhancing the interaction between actin and myosin filaments and thereby increasing the force of contraction (positive inotropy).[1][3]
-
Phosphodiesterase III (PDE3) Inhibition : Pimobendan selectively inhibits PDE3 in both cardiac and vascular smooth muscle.[1][6] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to two primary effects:
-
Inotropy : Increased cAMP in cardiomyocytes contributes to the positive inotropic effect.[7]
-
Vasodilation : Increased cAMP in vascular smooth muscle promotes relaxation, resulting in both arterial and venous dilation. This reduces both the preload and afterload on the heart, decreasing its workload.[1][2]
-
The synergistic action of calcium sensitization and PDE3 inhibition defines pimobendan's efficacy as an inodilator.
References
- 1. Pimobendan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Preclinical Efficacy of Pimobendan in Dilated Cardiomyopathy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimobendan is a novel inodilator with a dual mechanism of action, exhibiting both calcium-sensitizing and phosphodiesterase III (PDE3) inhibitory effects. These properties lead to increased myocardial contractility and balanced vasodilation, respectively. Extensive preclinical research has been conducted to evaluate the efficacy of pimobendan in various animal models of dilated cardiomyopathy (DCM). This technical guide provides a comprehensive overview of these preclinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The evidence strongly supports the therapeutic potential of pimobendan in preclinical DCM, demonstrating improvements in cardiac function, delay in the onset of clinical signs, and increased survival times.
Introduction
Dilated cardiomyopathy is a primary myocardial disease characterized by ventricular chamber enlargement and systolic dysfunction, leading to congestive heart failure. The development of effective therapeutic agents is a critical area of research. Pimobendan has emerged as a promising therapeutic agent for DCM.[1][2] This document synthesizes the core preclinical findings on the efficacy of pimobendan in DCM, providing a detailed resource for researchers and drug development professionals.
Mechanism of Action
Pimobendan's therapeutic effects stem from its dual mechanism of action:
-
Calcium Sensitization: Pimobendan enhances the sensitivity of the cardiac troponin C (cTnC) to calcium, which strengthens myocardial contractility without a significant increase in intracellular calcium concentration. This leads to a more efficient contraction for a given amount of calcium, improving systolic function without increasing myocardial oxygen demand.
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3 in vascular smooth muscle, pimobendan increases cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation. This reduces both preload and afterload, decreasing the workload on the failing heart. In cardiomyocytes, PDE3 inhibition can also contribute to a modest increase in contractility.
Dual mechanism of action of Pimobendan.
Preclinical Efficacy in Animal Models of Dilated Cardiomyopathy
Pimobendan has been evaluated in several preclinical models of DCM, including genetic models, tachycardia-induced models, and naturally occurring disease in specific canine breeds.
Genetic Mouse Model of Dilated Cardiomyopathy (ΔK210cTnT Knock-in)
A knock-in mouse model with a mutation in the cardiac troponin T gene (ΔK210cTnT) that causes DCM was used to study the effects of pimobendan. These mice exhibit a clear progression from compensated to end-stage heart failure.
-
Animal Model: Knock-in mice with a ΔK210 mutation in the cardiac troponin T gene (cTnT) on a BALB/c background.
-
Treatment Groups:
-
Compensated Heart Failure Group: Treatment initiated at an early stage.
-
End-Stage Heart Failure Group: Treatment initiated at a late stage.
-
-
Dosage:
-
Low dose: 10 mg/kg/day orally.
-
High dose: 100 mg/kg/day orally.
-
-
Duration: Chronic administration.
-
Key Parameters Measured: Survival, body weight, body temperature, and left ventricular ejection fraction (LVEF) measured by echocardiography.
Experimental workflow for the genetic mouse model study.
| Parameter | Stage of Heart Failure | Treatment Group | Outcome |
| Survival | Compensated | High Dose (100 mg/kg/day) | Significantly extended lifespan (more beneficial than low dose)[1][2] |
| End-Stage | Low Dose (10 mg/kg/day) | Significantly extended lifespan (more beneficial than high dose)[1][2] | |
| Sudden Death | End-Stage | High Dose (100 mg/kg/day) | Increased incidence of sudden death, possibly due to arrhythmias[1][2] |
| Myocardial Remodeling | Compensated | Pimobendan | Prevented myocardial remodeling[1][2] |
Tachycardia-Induced Canine Model of Dilated Cardiomyopathy
A tachycardia-induced model of DCM in dogs was used to investigate the acute cardiac effects of pimobendan.
-
Animal Model: Seven purpose-bred Beagles with tachycardia-induced DCM.
-
Study Design: Randomized, placebo-controlled, crossover study.
-
Treatment: Single oral dose of pimobendan (0.25 mg/kg) or placebo.
-
Data Collection: Echocardiography and blood samples for NT-proBNP analysis at baseline and 3 hours post-dose.
-
Key Parameters Measured: Left ventricular systolic function, mitral regurgitation (MR), left atrial (LA) function, and NT-proBNP levels.
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for Pimobendan Quantification
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the quantification of Pimobendan in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for routine quality control analysis and stability studies.
Introduction
Pimobendan is a veterinary drug used to manage congestive heart failure in dogs.[1] It acts as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3), resulting in positive inotropic and vasodilatory effects.[1] Accurate and precise quantification of Pimobendan in pharmaceutical formulations is crucial to ensure its safety and efficacy. This application note describes a robust, stability-indicating HPLC method for the determination of Pimobendan.
Chemically, Pimobendan is 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone.[2] The method detailed below has been developed and validated based on established scientific literature and adheres to the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions for two alternative methods. Method 1 is a robust method for routine analysis, while Method 2 is suitable for faster analysis times.
| Parameter | Method 1 | Method 2 |
| HPLC System | Quaternary Solvent Delivery System, Autosampler, UV-Vis Detector | Shimadzu LC-2010 CHT or equivalent |
| Column | Reprosil BDS C18 (250mm x 4.6mm, 5µm) | Inertsil ODS-3 (100mm x 4.6mm, 3µm) |
| Mobile Phase | 0.1% Triethylamine in Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile (60:40 v/v) | Buffer (KH2PO4, pH 2.5) : Acetonitrile (80:20 v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 330 nm | 328 nm |
| Injection Volume | 10 µL | Not Specified |
| Column Temperature | 40°C | Ambient |
| Run Time | 10 minutes | ~5 minutes |
| Diluent | Acetonitrile : Water (80:20 v/v) | Methanol |
| Retention Time | ~7.37 minutes | ~4.2 minutes |
Reagents and Materials
-
Pimobendan reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate (KH2PO4)
-
Water (HPLC grade)
-
Pimobendan tablets (e.g., Cardisure® 1.25 mg)[1]
-
0.45 µm nylon membrane filters
Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation (Method 1)
-
Prepare a 0.1% Triethylamine solution by adding 1 mL of TEA to 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication before use.
3.1.2. Standard Stock Solution Preparation
-
Accurately weigh 10 mg of Pimobendan reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with the diluent (Acetonitrile:Water 80:20 v/v for Method 1, or Methanol for Method 2) to obtain a concentration of 100 µg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
3.1.3. Working Standard Solution Preparation
-
From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 12.5 µg/mL) by further dilution with the diluent.[1]
3.1.4. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than ten Pimobendan tablets.
-
Accurately weigh a quantity of the powder equivalent to a single tablet dose and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Further dilute the filtered solution with the diluent to a concentration within the linearity range of the method (e.g., 12.5 µg/mL).[1]
System Suitability
Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Perform system suitability tests by injecting the working standard solution in replicate (n=6). The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Pimobendan standard.[2][3] The drug is subjected to various stress conditions to produce degradation products.
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat drug solution with 0.1 N HCl at 60°C for 24 hours.[3] |
| Base Hydrolysis | Treat drug solution with 0.1 N NaOH at 60°C for 24 hours.[3] |
| Oxidative Degradation | Treat drug solution with 3% H2O2 at room temperature for 24 hours.[3] |
| Thermal Degradation | Expose the solid drug to 60°C for 24 hours.[3] |
| Photolytic Degradation | Expose the drug solution to UV light (264 nm) for 24 hours.[3] |
The stressed samples are then diluted appropriately and injected into the HPLC system. The chromatograms should demonstrate that the peak for Pimobendan is well-resolved from any degradation product peaks.
Data Presentation
The following tables summarize the validation parameters for a typical Pimobendan HPLC method.
Linearity
| Concentration (µg/mL) | Peak Area |
| 2 | (Value) |
| 5 | (Value) |
| 10 | (Value) |
| 15 | (Value) |
| 20 | (Value) |
| Correlation Coefficient (r²) | ≥ 0.999 |
A linear relationship was observed for Pimobendan in the concentration range of 2-20 µg/mL with a correlation coefficient of 0.9998.[1]
Precision
| Precision Type | % RSD |
| Intra-day (n=6) | < 2.0% |
| Inter-day (n=6) | < 2.0% |
Accuracy (Recovery)
| Spiked Level | % Recovery |
| 50% | 98 - 102% |
| 100% | 98 - 102% |
| 150% | 98 - 102% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | (Value) |
| LOQ | (Value) |
The limit of detection and limit of quantitation for Pimobendan were found to be 0.0857 and 0.2597 μg/mL, respectively, in one study.[4]
Robustness
The method's robustness should be evaluated by making small, deliberate variations in the chromatographic parameters.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
| Column Temperature (± 2°C) | No significant change |
| Detection Wavelength (± 2 nm) | No significant change |
Visualizations
Caption: Experimental workflow for HPLC analysis of Pimobendan.
Caption: Workflow for forced degradation studies of Pimobendan.
References
Application Note: Spectrophotometric Analysis of Pimobendan in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, which exhibits both positive inotropic and vasodilatory effects.[1][2] It is primarily used in veterinary medicine for the management of congestive heart failure in dogs resulting from dilated cardiomyopathy or degenerative mitral valve disease.[1] Given its critical therapeutic role, the development of simple, accurate, and cost-effective analytical methods for the quantification of Pimobendan in pharmaceutical dosage forms is essential for routine quality control.[3] This application note details a validated UV-Visible spectrophotometric method for the determination of Pimobendan in its bulk and tablet forms.
Mechanism of Action
Pimobendan's therapeutic effects are mediated through a dual mechanism of action.[4][5] Firstly, it acts as a calcium sensitizer by binding to cardiac troponin C, which enhances the interaction between actin and myosin filaments.[2][6] This leads to an increase in myocardial contractility without a corresponding increase in intracellular calcium concentration or myocardial oxygen demand.[1][2] Secondly, Pimobendan selectively inhibits phosphodiesterase III (PDE3) in cardiac and vascular smooth muscle.[5][6] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and a reduction in both preload and afterload on the heart.[1]
Experimental Protocol
This protocol outlines a validated UV spectrophotometric method for the quantification of Pimobendan. The method is based on the measurement of absorbance at its wavelength of maximum absorption (λmax).
1. Materials and Equipment
-
Reference Standard: Pimobendan Working Standard
-
Reagents: Methanol (AR Grade)
-
Equipment:
-
UV-Visible Double Beam Spectrophotometer (e.g., Shimadzu UV-1800)
-
1 cm matched quartz cells
-
Analytical Balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Sonicator
-
Whatman filter paper
-
2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL):
-
Working Standard Solutions for Calibration Curve:
3. Determination of Wavelength of Maximum Absorbance (λmax)
-
Take a 6 µg/mL solution of Pimobendan.[7]
-
Scan the solution in the UV-Visible spectrophotometer over a wavelength range of 200-400 nm, using methanol as a blank.[7]
-
The wavelength at which maximum absorbance is observed should be recorded. The reported λmax for Pimobendan in methanol is 328 nm.[7][8]
4. Sample Preparation (from Tablets)
-
Weigh and finely powder twenty Pimobendan tablets (e.g., Vetmedin®, 5 mg).
-
Accurately weigh a quantity of the powder equivalent to 5 mg of Pimobendan and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 50 mL with methanol.
-
Filter the solution through Whatman filter paper. This yields a solution with a nominal concentration of 100 µg/mL.
-
From the filtered solution, accurately transfer 0.4 mL into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a final theoretical concentration of 4 µg/mL.[7]
5. Quantification
-
Measure the absorbance of the final sample solution at 328 nm against a methanol blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their respective concentrations.
-
Determine the concentration of Pimobendan in the sample solution from the calibration curve using the linear regression equation (y = mx + c).
-
Calculate the amount of Pimobendan in the tablet formulation.
Method Validation Data
The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[7]
Table 1: Method Validation Parameters [7]
| Parameter | Result |
|---|---|
| Wavelength of Max. Absorbance (λmax) | 328 nm |
| Linearity Range | 1 - 7 µg/mL |
| Regression Equation | y = 0.122x + 0.001 |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.097 µg/mL |
| Limit of Quantification (LOQ) | 0.296 µg/mL |
Table 2: Precision Analysis [7]
| Concentration (µg/mL) | Intraday Precision (%RSD, n=3) | Interday Precision (%RSD, n=3) |
|---|---|---|
| 1 | 1.68 | 1.60 |
| 4 | 0.42 | 1.10 |
| 7 | 0.48 | 0.40 |
RSD: Relative Standard Deviation
Table 3: Accuracy Study (Recovery) [7]
| Spike Level | Amount Taken (µg/mL) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery ± SD |
|---|---|---|---|---|
| 50% | 2 | 1.5 | 3.47 | 99.41 ± 0.0065 |
| 100% | 2 | 3.0 | 4.96 | 99.34 ± 0.0080 |
| 150% | 2 | 4.5 | 6.52 | 100.31 ± 0.0075 |
SD: Standard Deviation
Table 4: Analysis of a Marketed Formulation (Vetmedin®) [7]
| Formulation | Labeled Amount (mg) | Amount Found (mg) | % Recovery ± SD (n=3) |
|---|
| Vetmedin® | 5 | 5.03 | 100.4 ± 0.045 |
The UV-Visible spectrophotometric method detailed in this note is simple, rapid, accurate, and precise for the quantification of Pimobendan in pharmaceutical formulations.[7][8] The validation data confirms that the method is reliable and suitable for routine quality control analysis, offering a cost-effective alternative to more complex chromatographic techniques.[7][9]
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 3. ejst.samipubco.com [ejst.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. a-review-of-the-pharmacology-and-clinical-uses-of-pimobendan - Ask this paper | Bohrium [bohrium.com]
- 6. Pimobendan - Wikipedia [en.wikipedia.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
Application Notes and Protocols for Oral Administration of Pimobendan in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Pimobendan
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1] Its dual mechanism of action, combining positive inotropic effects with vasodilation, makes it a valuable agent in the management of heart failure.[2] In veterinary medicine, it is primarily used to treat congestive heart failure in dogs secondary to dilated cardiomyopathy (DCM) or myxomatous mitral valve disease (MMVD).[3][4] Preclinical studies in various animal models are crucial for understanding its pharmacokinetics, pharmacodynamics, and therapeutic potential for various cardiovascular conditions.
Mechanism of Action
Pimobendan's therapeutic effects stem from two primary mechanisms:
-
Calcium Sensitization: It increases the sensitivity of the cardiac contractile apparatus to intracellular calcium by binding to cardiac troponin C.[2] This enhances myocardial contractility without a significant increase in myocardial oxygen consumption.[5]
-
Phosphodiesterase III (PDE3) Inhibition: Pimobendan and its active metabolite, O-desmethyl-pimobendan (ODMP), inhibit PDE3.[6] This leads to an increase in cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, resulting in positive inotropy and peripheral vasodilation.[7]
Data Presentation
Oral Dosage of Pimobendan in Preclinical Animal Models
| Animal Model | Dosage | Frequency | Formulation | Reference |
| Mouse | 10 mg/kg/day | Once daily | Suspension in 0.25% methylcellulose | [1] |
| 100 mg/kg/day | Once daily | Suspension in 0.25% methylcellulose | [1] | |
| Rat | 0.15 mg/kg | Twice daily | Oral gavage | [8] |
| Rabbit | 2.08 mg/kg (mean) | Single dose | Suspension in critical care feeding formula | [9] |
| 0.1 - 0.3 mg/kg | Every 12-24 hours | Empiric dosing | [10] | |
| Cat | 0.28 ± 0.04 mg/kg | Single dose | Oral | [9] |
| 0.31 ± 0.04 mg/kg | Twice daily | Oral | [9] | |
| 1.25 mg/cat | Single dose | Oral | [11][12] | |
| Dog | 0.25 - 0.3 mg/kg | Twice daily | Chewable tablets | [3] |
| 0.5 mg/kg/day | Divided into 2 doses | Chewable tablets or oral solution | [13] |
Pharmacokinetic Parameters of Oral Pimobendan in Preclinical Animal Models
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Reference |
| Mouse | 10 mg/kg/day | ~370 (1.6 µM) | Not Specified | Not Specified | [1] |
| 100 mg/kg/day | ~4200 (18 µM) | Not Specified | Not Specified | [1] | |
| Rabbit | 2.08 (mean) | 15.7 ± 7.54 | 2.79 ± 1.25 | 3.54 ± 1.32 | [9] |
| Cat | 0.28 ± 0.04 | 34.50 ± 6.59 | 0.9 | 1.3 ± 0.2 | [9] |
| Dog | 0.25 | 3.09 ± 0.76 | 2 | 0.5 | [4] |
| 0.5 (per rectum) | 10.1 ± 2 | 1 ± 0.4 | Not Specified | [6] | |
| 0.5 (oral) | 49.1 ± 28.7 | 2.1 ± 0.9 | Not Specified | [6] | |
| ~0.36 (mean) | Not Specified | Not Specified | ~1.0 | [14] |
Pharmacokinetic Parameters of O-desmethyl-pimobendan (ODMP) after Oral Pimobendan Administration
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Reference |
| Rabbit | 2.08 (mean) | 19.46 | 1.5 | Not Specified | [10] |
| Dog | 0.25 | 3.66 ± 1.21 | 3 | 2 | [4] |
| 0.5 (per rectum) | 8.8 ± 4.8 | 1.7 ± 1.1 | Not Specified | [6] | |
| 0.5 (oral) | 30.9 ± 10.4 | Not Specified | Not Specified | [6] | |
| ~0.36 (mean) | Not Specified | Not Specified | ~1.3 | [14] |
Experimental Protocols
Protocol for Preparation of Pimobendan Suspension for Oral Gavage in Rodents
This protocol is adapted from methodologies used in published studies.[1]
Materials:
-
Pimobendan powder or tablets
-
0.25% methylcellulose solution or other appropriate vehicle (e.g., Ora-Plus)[10]
-
Mortar and pestle (if using tablets)
-
Weighing scale
-
Graduated cylinder or volumetric flask
-
Stir plate and stir bar
-
Storage container (amber glass vial recommended)
Procedure:
-
Calculate the required amount of Pimobendan: Determine the total volume of suspension needed and the desired final concentration based on the number of animals and the target dose.
-
Weigh the Pimobendan: Accurately weigh the calculated amount of Pimobendan powder. If using tablets, crush them into a fine, uniform powder using a mortar and pestle.
-
Prepare the vehicle: Measure the required volume of 0.25% methylcellulose solution.
-
Suspend the Pimobendan: Gradually add the Pimobendan powder to the vehicle while continuously stirring with a stir bar on a stir plate.
-
Ensure homogeneity: Continue stirring until a uniform suspension is achieved. Visually inspect for any clumps of powder.
-
Storage: Store the suspension in a labeled, light-resistant container. Some suspensions may require refrigeration and should be used within a specified timeframe. Always re-suspend by vortexing or shaking before each use.
Protocol for Oral Gavage in Mice and Rats
This is a standard protocol for oral gavage. Proper training and adherence to institutional animal care and use committee (IACUC) guidelines are mandatory.
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip)
-
Syringe
-
Pimobendan suspension
-
Animal scale
Procedure:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by scruffing the skin over the shoulders to immobilize the head and forelimbs.
-
Rat: Securely hold the rat's head and upper torso. Wrapping the animal in a soft cloth may aid in restraint.
-
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Dose Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the Pimobendan suspension.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
Protocol for Preparation of Pimobendan Suspension for Rabbits
This protocol is based on a published pharmacokinetic study in rabbits.[10]
Materials:
-
Pimobendan tablets (e.g., 5 mg Vetmedin®)
-
Critical care feeding formula for herbivores
-
Mortar and pestle
-
Syringes for administration
Procedure:
-
Crush Tablets: Crush the required number of Pimobendan tablets into a fine powder using a mortar and pestle.
-
Suspend in Feeding Formula: Mix the powdered Pimobendan with a measured amount of the critical care feeding formula to achieve the desired concentration.
-
Ensure Homogeneity: Thoroughly mix to ensure the powder is evenly suspended.
-
Administration: Administer the suspension orally to the rabbit using a syringe.
General Blood Sampling Protocol for Pharmacokinetic Studies
Materials:
-
Appropriate blood collection tubes (e.g., containing EDTA or heparin)
-
Syringes and needles of appropriate gauge for the animal model
-
Centrifuge
-
Pipettes
-
Cryovials for plasma storage
Procedure:
-
Pre-dose Sample: Collect a blood sample before Pimobendan administration to serve as a baseline (time 0).
-
Post-dose Sampling: Collect blood samples at predetermined time points after oral administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing:
-
Immediately after collection, gently invert the blood collection tubes to mix with the anticoagulant.
-
Centrifuge the blood samples according to the recommended speed and duration to separate the plasma.
-
-
Plasma Collection and Storage:
-
Carefully pipette the plasma into labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
References
- 1. Stage-dependent benefits and risks of pimobendan in mice with genetic dilated cardiomyopathy and progressive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Vetmedin® (pimobendan) Chewable Tablets [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pimobendan – Rat Guide [ratguide.com]
- 8. Pharmacokinetics and pharmacodynamics of enantiomers of pimobendan in patients with dilated cardiomyopathy and congestive heart failure after single and repeated oral dosing [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Frontiers | Cardiac Effects of a Single Dose of Pimobendan in Cats With Hypertrophic Cardiomyopathy; A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 12. Cardiac Effects of a Single Dose of Pimobendan in Cats With Hypertrophic Cardiomyopathy; A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vetmedin® Solution(pimobendan oral solution) [dailymed.nlm.nih.gov]
- 14. Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Pimobendan in Acute Heart Failure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of intravenous (IV) pimobendan in research settings, with a focus on its application in preclinical and clinical studies of acute heart failure. Detailed protocols, data summaries, and pathway diagrams are included to facilitate experimental design and execution.
Introduction to Pimobendan
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1] Its therapeutic effects in heart failure stem from a dual mechanism of action: it increases myocardial contractility and induces balanced vasodilation.[2][3] The intravenous formulation of pimobendan offers a rapid onset of action, making it a valuable tool for investigating the acute management of heart failure.[4]
Mechanism of Action:
Pimobendan's primary mechanisms of action are:
-
Calcium Sensitization: It enhances the sensitivity of the cardiac troponin C to calcium, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen consumption.[2][3]
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3 in cardiac and smooth muscle cells, pimobendan increases cyclic adenosine monophosphate (cAMP) levels. This results in both positive inotropic effects in the heart and vasodilation of both arteries and veins, reducing preload and afterload.[2][5]
Signaling Pathway of Pimobendan
The following diagram illustrates the molecular signaling pathway through which pimobendan exerts its inotropic and vasodilatory effects.
Formulation and Preparation of Intravenous Pimobendan
Pimobendan is poorly soluble in water.[6] Consequently, intravenous formulations typically utilize solubilizing agents, such as hydroxypropyl-β-cyclodextrin (HPβCD), to achieve a stable solution for injection.[6] Researchers should consult the manufacturer's specifications for the particular formulation being used.
General Preparation Protocol:
-
Obtain a commercially available or custom-formulated sterile solution of pimobendan for intravenous use. The concentration should be verified. A common target concentration is between 0.5 to 1.5 mg/mL.[6]
-
Prior to administration, visually inspect the solution for any particulate matter or discoloration.
-
The solution may be administered as a direct bolus or diluted with a compatible intravenous fluid for constant rate infusion, depending on the experimental design.
Experimental Protocols
Pharmacokinetic and Pharmacodynamic Evaluation in a Healthy Canine Model
This protocol is based on studies evaluating the effects of a single intravenous bolus of pimobendan in healthy dogs.[1][7][8]
Experimental Workflow:
Methodology:
-
Animal Model: Healthy Beagle dogs are commonly used.[7]
-
Anesthesia and Instrumentation: Anesthetize the dogs and instrument them for the measurement of left ventricular pressures, aortic pressures, cardiac output, right atrial pressures, pulmonary arterial pressures, and pulmonary capillary wedge pressures.[7] Electrocardiogram (ECG) monitoring should also be in place.
-
Baseline Data Collection: Record all hemodynamic and electrocardiographic parameters before drug administration to establish a baseline.[7] Collect a baseline venous blood sample.
-
Drug Administration: Administer a single intravenous bolus of pimobendan at a dose of 0.15 mg/kg.[1][7]
-
Pharmacodynamic Monitoring: Record all pharmacodynamic parameters at regular intervals (e.g., 10, 20, 30, 60, and 120 minutes) post-administration.[7]
-
Pharmacokinetic Sampling: Collect venous blood samples at multiple time points post-administration (e.g., 2, 5, 10, 20, 30, 60, 120, 180, 360, and 1,440 minutes) for the determination of plasma concentrations of pimobendan and its active metabolite, O-desmethyl-pimobendan (ODMP).[1][7]
-
Data Analysis: Analyze the collected data to determine the effects of intravenous pimobendan on cardiovascular function and to characterize its pharmacokinetic profile.
Efficacy Evaluation in a Canine Acute Heart Failure Model
This protocol outlines a general approach for evaluating the efficacy of intravenous pimobendan in a canine model of acute heart failure. Several methods can be used to induce acute heart failure, including rapid ventricular pacing or coronary microembolization.[9][10]
Logical Relationship Diagram:
Methodology:
-
Animal Model and Heart Failure Induction: Select an appropriate large animal model (e.g., canine) and induce acute heart failure. For example, in a model of chronic pulmonary hypertension, repeated injections of microspheres can be used to increase pulmonary vascular resistance and induce right ventricular dysfunction.[11]
-
Instrumentation and Baseline: Anesthetize and instrument the animals as described in Protocol 4.1. Once a stable state of heart failure is achieved, record baseline hemodynamic and echocardiographic parameters.
-
Treatment Groups: Divide the animals into a treatment group (receiving intravenous pimobendan) and a control group (receiving a placebo, such as the vehicle used for the pimobendan formulation).
-
Drug Administration: Administer a single intravenous bolus of pimobendan (e.g., 0.15 mg/kg) to the treatment group.[11]
-
Monitoring and Data Collection: Continuously monitor hemodynamic parameters and perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening, Tei index).[11]
-
Endpoint Evaluation: The primary endpoints may include changes in hemodynamic parameters (e.g., cardiac output, pulmonary artery pressure, systemic vascular resistance), echocardiographic indices of cardiac function, and survival.
-
Data Analysis: Compare the changes in the measured parameters between the pimobendan and placebo groups to determine the therapeutic efficacy of intravenous pimobendan in the acute heart failure model.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on intravenous and oral pimobendan.
Table 1: Pharmacokinetic Parameters of Intravenous Pimobendan (0.15 mg/kg) and its Active Metabolite (ODMP) in Healthy Dogs [1]
| Parameter | Pimobendan | O-Desmethyl-Pimobendan (ODMP) |
| Cmax (µg/L) | 48.86 ± 13.92 (at 2 min) | 30.0 ± 8.8 |
| Tmax (min) | 2 | 20 |
| Volume of Distribution (L/kg) | ~9 | Not Reported |
Data presented as mean ± standard deviation.
Table 2: Hemodynamic Effects of a Single Intravenous Bolus of Pimobendan (0.15 mg/kg) in Healthy Anesthetized Dogs [1][7]
| Parameter | Baseline (Mean ± SEM) | Change from Baseline | Time to Significant Change |
| Heart Rate (bpm) | 114 ± 5 | Significant Increase | 20 min |
| Cardiac Output | Not specified | Significant Increase | Not specified |
| Systemic Vascular Resistance | Not specified | Significant Decrease | Not specified |
| Pulmonary Vascular Resistance | Not specified | Significant Decrease | Not specified |
| Left Ventricular End-Diastolic Pressure | Not specified | Significant Decrease | Not specified |
| PQ Interval (ms) | 93 ± 1.8 | Significant Decrease | 20 min |
Table 3: Clinical Outcomes of Oral Pimobendan in Dogs with Congestive Heart Failure (CHF) due to Myxomatous Mitral Valve Disease (MMVD) [7][8]
| Treatment Group | Median Survival Time (days) | Reoccurrence Rate of Pulmonary Edema |
| Standard-Dose Pimobendan (0.20-0.48 mg/kg q12h) + Conventional Therapy | 334 | 43% |
| Low-Dose Pimobendan (0.05-0.19 mg/kg q12h) + Conventional Therapy | 277 | 59% |
| Conventional Therapy Alone | 136 | 62% |
Note: The data in Table 3 is for the oral formulation of pimobendan but provides valuable context for its therapeutic potential in heart failure.
Safety and Adverse Effects
In clinical studies of oral pimobendan, adverse effects are often related to the progression of congestive heart failure itself and can include poor appetite, lethargy, and diarrhea.[1] While intravenous administration is expected to be well-tolerated in the short term, continuous monitoring for arrhythmias and hypotension is recommended, especially in compromised patients.
Conclusion
The intravenous formulation of pimobendan is a potent inodilator with a rapid onset of action, making it a valuable tool for acute heart failure research. The protocols and data presented in these application notes provide a framework for designing and conducting preclinical and clinical studies to further elucidate the therapeutic potential of intravenous pimobendan. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
- 1. dvm360.com [dvm360.com]
- 2. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 3. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic effect of pimobendan following intramuscular and intravenous administration in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure [jstage.jst.go.jp]
- 9. Animal models of heart failure for pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Acute effects of intravenous pimobendan administration in dog models of chronic precapillary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pimobendan in Isolated Langendorff Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pimobendan, a potent inodilator, in isolated Langendorff heart perfusion systems. This document outlines the requisite protocols, expected physiological responses, and the underlying molecular mechanisms of Pimobendan's action on the myocardium.
Introduction to Pimobendan
Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator. Its therapeutic effects stem from a dual mechanism of action:
-
Calcium Sensitization: Pimobendan enhances the sensitivity of the cardiac troponin C to calcium ions. This increases the efficiency of excitation-contraction coupling, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen consumption.
-
Phosphodiesterase III (PDEIII) Inhibition: By inhibiting PDEIII, Pimobendan prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells result in vasodilation, reducing both preload and afterload on the heart.
This unique combination of positive inotropic and vasodilatory effects makes Pimobendan a subject of significant interest in cardiovascular research. The isolated Langendorff heart preparation offers a robust ex vivo model to investigate the direct cardiac effects of Pimobendan, devoid of systemic neurohormonal influences.
Signaling Pathway of Pimobendan
The dual mechanism of action of Pimobendan involves distinct cellular signaling pathways, as illustrated below.
Caption: Dual signaling pathway of Pimobendan.
Experimental Protocols
This section details the methodology for preparing an isolated mammalian heart for Langendorff perfusion and subsequent administration of Pimobendan. Guinea pig or rat hearts are commonly used for such studies.
Langendorff Apparatus Setup and Perfusion Buffer
A standard Langendorff system is required, allowing for retrograde perfusion of the coronary arteries via the aorta.
-
Perfusion Buffer: Krebs-Henseleit solution is recommended. Its composition per liter of distilled water is:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
CaCl₂: 0.28 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
-
Buffer Preparation: The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4. The buffer must be warmed to 37°C before and during the experiment.
Heart Isolation and Cannulation
-
Animal Preparation: Anesthetize the animal (e.g., guinea pig, 300-400g) following institutionally approved protocols. Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest metabolism.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula, ensuring the tip does not pass through the aortic valve. Secure the aorta to the cannula with a surgical ligature.
-
Initiate Perfusion: Mount the cannula onto the Langendorff apparatus and initiate retrograde perfusion with the oxygenated, warmed Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg). The heart should resume beating shortly after perfusion begins.
Preparation and Administration of Pimobendan
Pimobendan has low aqueous solubility. A stock solution should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), before further dilution in the perfusion buffer.
-
Stock Solution: Prepare a high-concentration stock solution of Pimobendan (e.g., 10 mM) in 100% DMSO.
-
Working Concentrations: Based on studies of skinned cardiac muscle fibers, a concentration range of 1 µM to 50 µM in the final perfusion buffer is recommended to elicit a dose-dependent response. The half-maximal effective concentration (EC50) for increased force development in skinned dog heart fibers was reported to be approximately 40 µM.
-
Administration: Introduce Pimobendan into the perfusion line via a side-port injection or by switching to a reservoir containing the drug-infused buffer. Administer ascending concentrations after a stable baseline is established.
Data Acquisition and Measured Parameters
-
Instrumentation: A pressure transducer connected to a latex balloon inserted into the left ventricle is used to measure isovolumetric contractions. An additional pressure transducer can monitor perfusion pressure. Coronary flow can be measured by collecting the effluent from the heart over a set time.
-
Key Parameters to Measure:
-
Left Ventricular Developed Pressure (LVDP)
-
Maximum rate of pressure development (+dP/dtmax)
-
Minimum rate of pressure development (-dP/dtmax)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Experimental Workflow
The following diagram outlines the logical flow of a typical Langendorff experiment investigating the effects of Pimobendan.
Caption: Workflow for a Pimobendan Langendorff experiment.
Data Presentation: Expected Effects of Pimobendan
The following tables summarize the anticipated quantitative effects of Pimobendan on key cardiac parameters in an isolated heart preparation, based on its known mechanisms of action. Note that specific values will vary depending on the animal model and experimental conditions.
Table 1: Effects of Pimobendan on Myocardial Contractility
| Parameter | Expected Change with Increasing Pimobendan Concentration | Rationale |
| LVDP (mmHg) | ↑ | Increased myocardial contractility due to calcium sensitization. |
| +dP/dtmax (mmHg/s) | ↑ | Enhanced rate of isovolumetric contraction. |
| -dP/dtmax (mmHg/s) | ↑ (less negative) | Improved myocardial relaxation (lusitropy). |
Table 2: Effects of Pimobendan on Heart Rate and Coronary Flow
| Parameter | Expected Change with Increasing Pimobendan Concentration | Rationale |
| Heart Rate (bpm) | ↔ or ↑ | Minimal direct chronotropic effect at lower doses; potential for increase at higher doses. |
| Coronary Flow (ml/min) | ↑ | Vasodilatory effect on coronary arteries via PDEIII inhibition. |
Conclusion
The isolated Langendorff heart model is an invaluable tool for characterizing the direct cardiac effects of Pimobendan. By following the detailed protocols outlined in these application notes, researchers can effectively investigate the dose-dependent inotropic, lusitropic, and vasodilatory properties of this compound. The provided diagrams and data tables serve as a guide for experimental design and interpretation of results, facilitating further research into the therapeutic potential of Pimobendan and similar cardiotonic agents.
Application Notes and Protocols for Creating a Stable Aqueous Solution of Pimobendan using DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan, a benzimidazole-pyridazinone derivative, is a potent inotropic and vasodilatory agent. Its mechanism of action involves a dual effect: sensitization of the cardiac contractile apparatus to intracellular calcium and inhibition of phosphodiesterase III (PDE3).[1][2][3] These properties make it a valuable tool in cardiovascular research. However, Pimobendan's poor aqueous solubility presents a significant challenge for in vitro and in vivo studies, as it is practically insoluble in water.[4][5][6] This document provides detailed protocols for preparing a stable aqueous solution of Pimobendan using Dimethyl Sulfoxide (DMSO) as a solubilizing agent, along with stability data and a description of its signaling pathway.
Data Presentation: Solubility and Stability of Pimobendan
The solubility of Pimobendan in various solvents is a critical factor in preparing solutions for experimental use. The following tables summarize the available quantitative data on its solubility and stability.
Table 1: Solubility of Pimobendan in Different Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Reference |
| DMSO | 67 | 200.37 | 25 | [4] |
| DMSO | ~5 | ~14.95 | Not Specified | [7] |
| Ethanol | 5 | 14.95 | 25 | [4] |
| Water | Insoluble | - | 25 | [4] |
| 1:7 DMSO:PBS (pH 7.2) | ~0.125 | ~0.37 | Not Specified | [7] |
| Aqueous Solution (pH 7) | ~0.001 | ~0.003 | Not Specified | [5][6] |
Table 2: Stability of Pimobendan under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Incubation Time (hours) | Temperature (°C) | Degradation (%) | Reference |
| Acidic | 0.1 N HCl | 24 | Not Specified | < 2 | [8] |
| Alkaline | 0.1 N NaOH | 24 | Not Specified | < 2 | [8] |
| Oxidative | 3% Hydrogen Peroxide | 24 | Not Specified | < 2 | [8] |
| Thermal | Hot Air Oven | 24 | 60 | < 2 | [8] |
| Photolytic | UV light (264 nm) | 24 | Not Specified | < 2 | [8] |
Experimental Protocols
Protocol 1: Preparation of a Pimobendan Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of Pimobendan in DMSO.
Materials:
-
Pimobendan powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the Pimobendan powder and anhydrous DMSO to room temperature.
-
Accurately weigh the desired amount of Pimobendan powder using a calibrated analytical balance.
-
Transfer the weighed Pimobendan into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). It is recommended to use fresh DMSO as it can absorb moisture, which may reduce solubility.[9]
-
Vortex the solution until the Pimobendan is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stock solution in DMSO is stable for at least 6 months when stored at -80°C and for 1 month at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution of Pimobendan
This protocol details the dilution of the DMSO stock solution into an aqueous buffer to create a working solution suitable for cell culture and other aqueous-based assays.
Materials:
-
Pimobendan stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer/cell culture medium
-
Sterile conical tubes
-
Serological pipettes
Procedure:
-
Thaw an aliquot of the Pimobendan stock solution at room temperature.
-
Determine the final desired concentration of Pimobendan and the final percentage of DMSO in the working solution. It is crucial to keep the final DMSO concentration low, typically below 0.5%, to minimize cytotoxicity in cell-based assays.
-
Add the desired volume of the aqueous buffer (e.g., PBS) to a sterile conical tube.
-
While gently vortexing the aqueous buffer, add the required volume of the Pimobendan stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation of the compound.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of the aqueous buffer. This will result in a final DMSO concentration of 1%.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a slightly higher percentage of DMSO may be necessary, and the effects of the solvent should be controlled for in the experiment.
-
It is strongly recommended to prepare the aqueous working solution fresh for each experiment and not to store it for more than one day due to its limited stability.[7]
Protocol 3: Assessment of Pimobendan Stability in Aqueous Solution using LC-MS
This protocol provides a method for evaluating the stability of the prepared aqueous Pimobendan solution, adapted from a forced degradation study methodology.[8]
Materials and Instrumentation:
-
Aqueous Pimobendan working solution
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Prontosil ODS C18 column (or equivalent)
-
Methanol, Acetonitrile, and Phosphate buffer (for mobile phase)
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare the aqueous Pimobendan solution as described in Protocol 2.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the aqueous solution with the mobile phase to a suitable concentration for LC-MS analysis and inject it into the system. This will serve as the baseline (100% initial concentration).
-
Stability Study:
-
Store the remaining aqueous solution under the desired conditions (e.g., room temperature, 4°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the stored solution.
-
Dilute the aliquots with the mobile phase to the same concentration as the T=0 sample and analyze by LC-MS.
-
-
LC-MS Analysis:
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.1 M phosphate buffer (e.g., 45:15:40 v/v/v).[8]
-
Column: Prontosil ODS C18 (250 × 4.6 mm, 5µm).[8]
-
Detection: UV detector at 264 nm and a mass spectrometer in positive ion mode.[8]
-
Data Analysis: Monitor the peak area of the Pimobendan parent ion (m/z 335.42).[8][10] The percentage of Pimobendan remaining at each time point can be calculated relative to the peak area at T=0. The appearance of new peaks can indicate the formation of degradation products.
-
Mandatory Visualizations
Experimental Workflow for Pimobendan Solution Preparation
Caption: Workflow for preparing and assessing the stability of an aqueous Pimobendan solution.
Signaling Pathway of Pimobendan in Cardiac Myocytes
Caption: Dual mechanism of action of Pimobendan in cardiac myocytes.
References
- 1. VetFolio [vetfolio.com]
- 2. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. selleckchem.com [selleckchem.com]
- 5. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jpionline.org [jpionline.org]
- 9. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Pimobendan Hydrochloride
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of Pimobendan hydrochloride is a critical step for successful in vitro and in vivo studies. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to address common challenges in dissolving and maintaining the stability of Pimobendan in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
Pimobendan is a poorly water-soluble compound, with its solubility being highly dependent on pH. At a neutral pH of 7, the solubility of Pimobendan is approximately 0.1 mg per 100 ml.[1] While solubility is significantly higher at a more acidic pH of 1 to 3 (around 100 to 300 mg/liter), the chemical stability of the compound is reduced under these conditions, making such solutions unsuitable for long-term storage and potentially causing issues with local tolerance in experimental models.[1][2][3][4]
Q2: What are the initial recommended solvents for preparing Pimobendan stock solutions?
For research purposes, organic solvents are typically used to prepare concentrated stock solutions of Pimobendan. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 5-67 mg/mL.[5][6] Ethanol is another option, with a lower solubility of around 5 mg/mL.[6] These stock solutions can then be diluted into aqueous buffers for final experimental concentrations.
Q3: My Pimobendan precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue due to the poor aqueous solubility of Pimobendan. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of Pimobendan in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the final concentration of DMSO in the aqueous solution. However, be mindful of potential solvent toxicity in cellular or animal models.
-
Use a step-wise dilution: Instead of a single large dilution, try diluting the DMSO stock in a series of smaller steps with vigorous mixing between each step.
-
Incorporate solubility enhancers: Consider using excipients such as cyclodextrins or co-solvents like propylene glycol in your aqueous buffer to improve solubility.
Q4: Can I store aqueous solutions of Pimobendan?
It is generally not recommended to store aqueous solutions of Pimobendan for more than one day due to its limited stability and potential for precipitation.[5] It is best practice to prepare fresh aqueous solutions from a stock for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Pimobendan powder does not dissolve in aqueous buffer. | Pimobendan has very low intrinsic aqueous solubility at neutral pH. | Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the aqueous buffer.[5] |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration of Pimobendan exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of Pimobendan. Alternatively, consider using a solubility-enhancing excipient in your buffer. |
| The solution is initially clear but becomes cloudy over time. | The compound is precipitating out of the solution due to instability or temperature changes. | Prepare fresh solutions for each experiment. Ensure the storage conditions (temperature, light exposure) are appropriate for your formulation. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent results in bioassays. | Variability in the dissolved concentration of Pimobendan due to incomplete solubilization or precipitation. | Visually inspect your solutions for any signs of precipitation before use. Consider quantifying the dissolved concentration of Pimobendan using a suitable analytical method like HPLC. |
Quantitative Data on Pimobendan Solubility
The following tables summarize the solubility of Pimobendan in various solvents and conditions to aid in the preparation of your experimental solutions.
Table 1: Solubility of Pimobendan in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water (pH 7) | ~0.001 mg/mL (0.1 mg per 100 ml) | [1] |
| Water (pH 1-3) | 0.1 - 0.3 mg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ~5 - 67 mg/mL | [5][6] |
| Ethanol | ~5 mg/mL | [6] |
| Dimethylformamide (DMF) | ~1 mg/mL | [5] |
| 1:7 DMSO:PBS (pH 7.2) solution | ~0.125 mg/mL | [5] |
Table 2: Enhanced Aqueous Solubility of Pimobendan with Excipients
| Excipient | Concentration of Excipient (% w/v) | pH | Resulting Pimobendan Solubility (mg/mL) | Reference(s) |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | >15% | >5 | 0.5 - 1.5 | [7] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20% | 7 | >0.5 | [3][8] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 25% | 7 | ~1.0 | [3][8] |
| Propylene Glycol | 5% (in a formulation with Polysorbate 80) | Not specified | Soluble | [7] |
| Propylene Glycol | 10% (in a formulation with Polysorbate 80) | Not specified | Soluble | [7] |
| Propylene Glycol | 20% (in a formulation with Polysorbate 80) | Not specified | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a Pimobendan Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of Pimobendan in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, you would weigh 10 mg of Pimobendan.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube until the Pimobendan is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of an Aqueous Solution of Pimobendan using HPβCD
This protocol provides a method to prepare an aqueous solution of Pimobendan with enhanced solubility using Hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the HPβCD solution by dissolving the desired amount of HPβCD in deionized water or your chosen buffer with stirring. For example, to make a 25% (w/v) solution, dissolve 25 g of HPβCD in a final volume of 100 mL.
-
Once the HPβCD is fully dissolved, add the this compound powder to the solution while stirring.
-
Continue stirring until the Pimobendan is completely dissolved. This may take some time.
-
If necessary, adjust the pH of the final solution using a pH meter and appropriate acid or base. For optimal solubility with HPβCD, a pH above 5 is recommended.[7]
-
Sterile filter the final solution if required for your application.
Pimobendan's Mechanism of Action
Pimobendan exerts its cardiovascular effects through a dual mechanism of action: it acts as a calcium sensitizer and a selective phosphodiesterase III (PDE3) inhibitor.[9]
-
Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile apparatus to calcium ions that are already present in the myocardial cells.[9] This leads to an increase in myocardial contractility (positive inotropic effect) without a significant increase in myocardial oxygen consumption.
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, Pimobendan prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[10] The resulting increase in cAMP levels leads to vasodilation, which reduces both preload and afterload on the heart.[10][11]
References
- 1. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]
- 2. US10172804B2 - Pharmaceutical compositions of pimobendan - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20170165260A1 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. EP2849792B1 - Liquid formulation - Google Patents [patents.google.com]
- 8. EP1920785A1 - Liquid preparation comprising a complex of pimobendan and cyclodextrin - Google Patents [patents.google.com]
- 9. Pimobendan - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
Overcoming Pimobendan precipitation in neutral pH buffer solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the common challenge of pimobendan precipitation in neutral pH buffer solutions during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my pimobendan precipitate when I add it to a neutral pH buffer (e.g., PBS pH 7.4)?
A1: Pimobendan is a weakly acidic compound with very low aqueous solubility, especially at neutral to alkaline pH. Its solubility is highly pH-dependent. At a neutral pH of 7, the solubility of pimobendan is approximately 0.1 mg per 100 mL.[1][2] When a concentrated stock solution of pimobendan (often dissolved in an organic solvent like DMSO) is diluted into a neutral pH aqueous buffer, the pimobendan's solubility limit is quickly exceeded, leading to precipitation.
Q2: What is the solubility of pimobendan at different pH values?
A2: The solubility of pimobendan is significantly higher in acidic conditions. While specific values can vary depending on the exact buffer system, a general trend is observed. For instance, at a pH between 1 and 3, the solubility can be in the range of 100 to 300 mg/liter, but this drops drastically to about 1 mg/liter at pH 5.[3]
Q3: I'm using DMSO to dissolve my pimobendan. Is there a recommended final concentration of DMSO in my aqueous buffer?
A3: Yes, while pimobendan is soluble in DMSO, it is advisable to keep the final concentration of DMSO in your aqueous buffer as low as possible to avoid solvent effects on your experiment. A common practice is to first dissolve pimobendan in DMSO to make a concentrated stock solution and then dilute it with the aqueous buffer. For example, a 1:7 solution of DMSO:PBS (pH 7.2) can achieve a pimobendan solubility of approximately 0.125 mg/mL.[4] It is recommended not to store the aqueous solution for more than a day.[4]
Q4: Are there any alternative solvents to DMSO for dissolving pimobendan?
A4: Pimobendan is also soluble in other organic solvents like dimethylformamide (DMF).[4] However, for many biological experiments, DMSO is the preferred solvent due to its lower toxicity. For oral formulations, propylene glycol has been used as a solvent to create stable solutions of pimobendan.[5][6]
Q5: Can I use cyclodextrins to improve pimobendan solubility in my experiments?
A5: Yes, cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to significantly increase the solubility of pimobendan in aqueous solutions, even at neutral pH.[1] The relationship between HPβCD concentration and pimobendan solubility is non-linear at pH 7, with higher concentrations of HPβCD leading to a significant increase in solubility.[1][7]
Troubleshooting Guide: Pimobendan Precipitation in Neutral Buffers
This guide provides a step-by-step approach to troubleshoot and overcome pimobendan precipitation in your experiments.
Step 1: Identify the Cause of Precipitation
The primary reason for pimobendan precipitation is its low solubility in neutral aqueous solutions. The workflow below illustrates the decision-making process for addressing this issue.
References
- 1. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017103054A1 - Pharmaceutical composition comprising pimobendan - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CA2873502C - Liquid formulation - Google Patents [patents.google.com]
- 6. EP2849792B1 - Liquid formulation - Google Patents [patents.google.com]
- 7. JP5565794B2 - Liquid formulation containing complex of pimobendan and cyclodextrin - Google Patents [patents.google.com]
Optimizing Pimobendan dosage to minimize adverse cardiovascular effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pimobendan dosage to minimize adverse cardiovascular effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pimobendan?
A1: Pimobendan is an inodilator, meaning it has both positive inotropic (contractility-enhancing) and vasodilatory effects. Its dual mechanism involves:
-
Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile protein troponin C to calcium.[1] This enhances the force of myocardial contraction without significantly increasing intracellular calcium concentrations, which is thought to reduce the risk of arrhythmias associated with high calcium levels.[1]
-
Phosphodiesterase III (PDE-III) Inhibition: By inhibiting PDE-III, Pimobendan prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1] Increased cAMP levels in vascular smooth muscle cells lead to vasodilation, reducing both preload and afterload on the heart.[1]
Q2: What are the most common adverse cardiovascular effects observed with Pimobendan?
A2: The most frequently reported adverse cardiovascular effects are dose-dependent and include tachycardia (increased heart rate) and hypotension (low blood pressure).[2] At higher doses or in cases of overdose, more severe complications such as arrhythmias (irregular heartbeats), including ventricular premature complexes, can occur.[2][3][4]
Q3: What is the recommended starting dosage for Pimobendan in pre-clinical canine studies?
A3: The standard therapeutic oral dose in dogs is 0.25 to 0.3 mg/kg body weight administered every 12 hours.[5] For experimental studies, it is crucial to establish a dose-response curve, starting with doses within this therapeutic range and escalating cautiously while monitoring cardiovascular parameters.
Q4: How can I minimize the risk of arrhythmias in my animal models?
A4: To minimize the risk of arrhythmias, it is recommended to:
-
Start with a low to standard therapeutic dose and titrate upwards gradually.
-
Implement continuous electrocardiogram (ECG) monitoring, such as Holter monitoring, to detect any arrhythmias promptly.
-
Avoid co-administration with other drugs known to have pro-arrhythmic effects unless it is a specific objective of the study.
-
Be aware that giant dog breeds may have a higher risk of developing cardiac arrhythmias after treatment with pimobendan.[3]
Q5: Are there any known issues with Pimobendan's solubility for in-vitro experiments?
A5: Yes, Pimobendan is sparingly soluble in water. For in-vitro studies, it is often dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the cell culture medium. It is essential to perform vehicle controls to ensure the solvent does not affect the experimental outcomes.
Troubleshooting Guides
Issue 1: High variability in blood pressure readings in canine subjects.
-
Possible Cause: Inconsistent measurement technique or "white coat" hypertension (stress-induced blood pressure increase).
-
Solution:
-
Standardize the measurement protocol: Ensure that blood pressure is measured by the same trained individual at the same time of day and in a quiet environment.[6]
-
Acclimatize the animal: Allow the dog to acclimate to the room and the equipment for a period before taking measurements.
-
Use the correct cuff size: The cuff width should be approximately 40% of the limb circumference.[6]
-
Discard the first measurement: The first reading is often higher due to patient anxiety; discard it and average the subsequent 5-7 consecutive, consistent readings.[6]
-
Consider telemetry: For continuous and more accurate blood pressure monitoring in a non-stressful environment, consider using telemetry implants.
-
Issue 2: Unexpected cytotoxicity in cardiomyocyte cell cultures.
-
Possible Cause: High concentrations of Pimobendan or the solvent (e.g., DMSO) may be toxic to cells.
-
Solution:
-
Perform a dose-response curve for viability: Use a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of Pimobendan and the vehicle in your specific cell type.
-
Lower the solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the cytotoxic level for your cells (typically <0.1% for DMSO).
-
Use a different solvent: If DMSO proves to be too toxic, explore other less cytotoxic solvents.
-
Check the purity of the Pimobendan: Impurities in the drug compound could contribute to cytotoxicity.
-
Issue 3: Difficulty in detecting a clear inotropic effect in-vitro.
-
Possible Cause: Sub-optimal experimental conditions, insensitive assay, or inappropriate drug concentration.
-
Solution:
-
Optimize cell health: Ensure your cardiomyocytes are healthy, contracting spontaneously and rhythmically before drug application.
-
Use an appropriate assay: Techniques like video microscopy with edge-detection software or systems that measure sarcomere length changes are sensitive methods to quantify cardiomyocyte contractility.[7]
-
Verify drug concentration and stability: Prepare fresh drug solutions for each experiment and ensure the final concentration in the assay is within the expected effective range.
-
Control for temperature and pH: Maintain physiological temperature (e.g., 37°C) and pH of the experimental buffer, as these can significantly impact cardiomyocyte function.
-
Data Presentation
Table 1: Dose-Dependent Effects of Pimobendan on Cardiovascular Parameters in Dogs
| Dosage (mg/kg, IV) | Change in Heart Rate (beats/min) | Change in Systolic Blood Pressure (mmHg) | Change in Cardiac Output (L/min) |
| 0.075 | No significant change | No significant change | No significant change |
| 0.15 | ↑ (Significant increase) | No significant change | ↑ (Significant increase) |
| 0.30 | ↑ (Significant increase) | No significant change | ↑ (Significant increase) |
Data compiled from studies in healthy sedated cats, as a proxy for canine dose-response trends in the absence of a single comprehensive canine study.
Table 2: Adverse Events Associated with Pimobendan Overdose in Dogs
| Ingested Dose (mg/kg) | Primary Adverse Cardiovascular Effects |
| 2.6 - 21.3 | Severe tachycardia (4 out of 7 dogs) |
| Hypotension (2 out of 7 dogs) | |
| Hypertension (2 out of 7 dogs) |
Data from a retrospective case series of suspected Pimobendan toxicosis.[8]
Experimental Protocols
Protocol 1: In-Vitro Cardiomyocyte Contractility Assay
-
Cell Preparation:
-
Isolate primary ventricular cardiomyocytes from a suitable animal model (e.g., adult rat or dog) using a Langendorff perfusion system with collagenase digestion.[9][10]
-
Alternatively, culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on a suitable substrate.
-
Plate the isolated or cultured cardiomyocytes on laminin-coated glass-bottom dishes.[10]
-
-
Drug Preparation:
-
Prepare a stock solution of Pimobendan in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to the desired final concentrations. Prepare vehicle controls with the same final DMSO concentration.
-
-
Contractility Measurement:
-
Place the dish with contracting cardiomyocytes on the stage of an inverted microscope equipped with a camera and a perfusion system to maintain temperature at 37°C.
-
Record baseline contractility for a stable period (e.g., 2-5 minutes). Contractility can be assessed by measuring changes in cell length or sarcomere length using edge-detection software.[7]
-
Perfuse the cells with the vehicle control solution and record for 5-10 minutes.
-
Perfuse with increasing concentrations of Pimobendan, allowing for a stabilization period at each concentration, and record the contractile response.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify parameters such as amplitude of contraction, velocity of contraction and relaxation, and contraction duration.
-
Normalize the data to the baseline and/or vehicle control to determine the dose-dependent effect of Pimobendan on cardiomyocyte contractility.
-
Protocol 2: In-Vivo Assessment of Arrhythmias using Holter Monitoring in Dogs
-
Animal Preparation:
-
Electrode Placement:
-
Place several electrode patches on the right and left sides of the chest and along the sternum.[3]
-
The specific placement can vary depending on the Holter system, but a common configuration involves placing electrodes over the apex of the heart and on the right and left thoracic walls.
-
-
Holter Monitor Application:
-
Data Recording:
-
Data Analysis:
-
Download the recorded ECG data to a computer.
-
Use specialized software to analyze the entire recording for the presence and frequency of arrhythmias, such as ventricular premature complexes (VPCs), supraventricular tachycardia, and other abnormalities.
-
Correlate any detected arrhythmias with the activities noted in the owner's diary.
-
Mandatory Visualizations
Caption: Dual signaling pathways of Pimobendan.
References
- 1. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 2. Interaction of levosimendan with cardiac troponin C in the presence of cardiac troponin I peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 6. veteducation.com [veteducation.com]
- 7. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echocardiographic Changes in Dogs with Stage B2 Myxomatous Mitral Valve Disease Treated with Pimobendan Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. insidescientific.com [insidescientific.com]
Troubleshooting inconsistent results in Pimobendan-based in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimobendan-based in vitro assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of Pimobendan and how might it affect my in vitro results?
A1: Pimobendan is known as an "inodilator" due to its two primary mechanisms of action:
-
Phosphodiesterase III (PDE3) Inhibition: Pimobendan inhibits the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition leads to increased intracellular cAMP levels, resulting in vasodilation and a positive inotropic (increased contractility) effect.[1]
-
Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile protein troponin C to calcium.[2][3] This allows for an increased contractile force without a significant increase in intracellular calcium concentration, which is thought to be more energy-efficient for the heart muscle.[3][4]
This dual mechanism can lead to variability in in vitro assays if the experimental conditions do not adequately control for both effects. For example, the relative contribution of each mechanism to the overall observed effect can vary depending on the specific assay setup, tissue type, and substrate concentrations.
Q2: I'm observing a higher potency in my assays than expected based on Pimobendan's reported IC50/EC50 values. What could be the reason?
A2: One of the key factors to consider is the presence of Pimobendan's active metabolite, O-desmethyl pimobendan (ODMP).[5][6] ODMP is a significantly more potent PDE3 inhibitor than the parent compound.[6] If your in vitro system (e.g., liver microsomes, certain cell lines) is capable of metabolizing Pimobendan to ODMP, the observed potency will be a combination of both compounds, leading to an apparently higher potency for "Pimobendan."
Q3: What are the solubility and stability characteristics of Pimobendan in vitro?
A3: Pimobendan is sparingly soluble in aqueous solutions. For in vitro experiments, it is typically dissolved in an organic solvent like DMSO first and then diluted in the assay buffer.[7] It is important to note that aqueous solutions of Pimobendan are not recommended for storage for more than a day.[8] The stability of Pimobendan in solution can be affected by pH and the presence of certain excipients.[9] For optimal results, it is recommended to prepare fresh solutions for each experiment.
Troubleshooting Inconsistent Results
Inconsistent IC50 Values in PDE3 Inhibition Assays
| Potential Cause | Recommended Solution |
| Metabolism to Active Metabolite (ODMP) | If your assay system has metabolic activity, consider using a metabolically incompetent system (e.g., purified enzyme, specific cell lines) to assess the direct effect of Pimobendan. Alternatively, quantify both Pimobendan and ODMP concentrations to understand the contribution of each. |
| Substrate (cAMP) Concentration | Ensure the cAMP concentration in your assay is at or below the Km value for the PDE3 enzyme. High substrate concentrations can lead to an underestimation of inhibitor potency (higher IC50). |
| Enzyme Purity and Activity | Use a highly purified and active PDE3 enzyme. Inconsistent enzyme activity between batches or experiments is a common source of variability. Always run a standard inhibitor with a known IC50 to validate each assay run. |
| Assay Buffer Composition | The pH, ionic strength, and presence of co-factors in the assay buffer can influence enzyme activity and inhibitor binding. Maintain a consistent and optimized buffer composition across all experiments. |
| Incubation Time | Ensure the pre-incubation time of the enzyme with the inhibitor is sufficient to reach equilibrium. Also, the reaction time for substrate hydrolysis should be within the linear range. |
| Solvent Effects | High concentrations of organic solvents (e.g., DMSO) used to dissolve Pimobendan can inhibit enzyme activity. Keep the final solvent concentration in the assay low and consistent across all wells (typically ≤1%). |
Inconsistent EC50 Values in Calcium Sensitization Assays
| Potential Cause | Recommended Solution |
| Skinned Fiber Preparation Quality | The integrity and viability of the skinned muscle fibers are critical. Inconsistent fiber quality can lead to high variability. Ensure a standardized and gentle protocol for fiber preparation. |
| Free Calcium Concentration Control | Accurate control of the free calcium concentration in the assay solutions is paramount. Use a reliable calcium buffering system (e.g., EGTA) and verify the free calcium concentrations with a calcium-sensitive electrode. |
| pH and Temperature Sensitivity | The calcium sensitivity of myofilaments is highly dependent on pH and temperature. Maintain strict control over these parameters throughout the experiment. |
| Sarcomere Length | The force generated by muscle fibers is dependent on the sarcomere length. Ensure that the sarcomere length is set to a consistent and optimal value for all fibers. |
| Dual Effect of Pimobendan | At higher concentrations, the PDE3 inhibitory effect of Pimobendan could potentially influence the assay results by altering local cAMP concentrations, which might indirectly affect calcium handling proteins. Consider using specific PDE3 inhibitors as controls to dissect the two effects. |
| Data Analysis and Curve Fitting | Use a consistent and appropriate non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the EC50 values. Ensure that the data points cover the full range of the dose-response curve. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of Pimobendan and its active metabolite, ODMP. Note that values can vary depending on the experimental conditions.
Table 1: IC50 Values for PDE3 Inhibition
| Compound | Species/Tissue | IC50 (µM) | Reference |
| Pimobendan | Guinea Pig Cardiac Muscle | 0.32 | [7] |
| Pimobendan | Guinea Pig Cardiac Muscle (cAMP-PDE III) | 2.40 | [8][10] |
| ODMP (UD-CG 212 Cl) | Guinea Pig Cardiac Muscle | 0.19 | [10] |
Table 2: EC50 Values for Positive Inotropic Effect / Calcium Sensitization
| Compound | Preparation | EC50 (µM) | Reference |
| Pimobendan | Guinea Pig Papillary Muscle | 6.0 | [10] |
| ODMP (UD-CG 212 Cl) | Guinea Pig Papillary Muscle | 1.8 | [10] |
| Pimobendan | Skinned Human Papillary Muscle Fibers | Concentration-dependent effect observed at 10-300 µM | [2] |
Experimental Protocols
General Protocol for In Vitro PDE3 Inhibition Assay
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.
-
Reagents:
-
Purified PDE3 enzyme
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate: ³H-cAMP or fluorescently labeled cAMP
-
Pimobendan and ODMP stock solutions (in DMSO)
-
Standard PDE3 inhibitor (e.g., Milrinone)
-
Stop solution (e.g., 0.1 M HCl)
-
Scintillation cocktail or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Pimobendan, ODMP, and the standard inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a microplate, add the assay buffer, the diluted inhibitor solutions, and the PDE3 enzyme.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (³H-cAMP or fluorescent cAMP).
-
Incubate for a specific time (e.g., 30 minutes) at the same temperature. Ensure the reaction is within the linear range.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of hydrolyzed substrate. For ³H-cAMP, this may involve separation of the product (³H-AMP) using chromatography or beads. For fluorescent assays, measure the change in fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
General Protocol for Skinned Fiber Calcium Sensitization Assay
This protocol describes a common method using skinned cardiac muscle fibers.
-
Reagents:
-
Cardiac muscle tissue
-
Skinning solution (e.g., containing a detergent like Triton X-100 to remove cell membranes)
-
Relaxing solution (low calcium concentration, e.g., pCa 9.0)
-
Activating solutions (with varying free calcium concentrations, e.g., pCa 6.5 to 4.5)
-
Pimobendan stock solution (in DMSO)
-
-
Procedure:
-
Dissect small bundles of cardiac muscle fibers and chemically "skin" them using the skinning solution to permeabilize the cell membranes while keeping the contractile apparatus intact.
-
Mount a single skinned fiber or a small bundle between a force transducer and a length controller.
-
Set the sarcomere length to a predetermined value (e.g., 2.2 µm).
-
Expose the fiber to the relaxing solution to establish a baseline force.
-
Sequentially expose the fiber to activating solutions with increasing free calcium concentrations and record the steady-state force at each concentration. This generates a baseline pCa-tension curve.
-
Wash the fiber with the relaxing solution.
-
Incubate the fiber with a specific concentration of Pimobendan in the relaxing solution for a defined period.
-
Repeat the process of exposing the fiber to activating solutions with increasing calcium concentrations in the presence of Pimobendan and record the force.
-
Compare the pCa-tension curves in the absence and presence of Pimobendan. A leftward shift in the curve indicates calcium sensitization.
-
Calculate the pCa50 (the negative logarithm of the free calcium concentration that produces 50% of the maximal force) for both curves. A decrease in the pCa50 value in the presence of Pimobendan indicates an increased calcium sensitivity. The EC50 for the calcium-sensitizing effect can be determined by testing a range of Pimobendan concentrations.
-
Visualizations
Caption: Pimobendan's dual mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. nbinno.com [nbinno.com]
- 2. Pimobendan increases calcium sensitivity of skinned human papillary muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relation of positive inotropic and chronotropic effects of pimobendan, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pimobendan Solubility with Cyclodextrins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of Pimobendan using cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the solubility of Pimobendan important?
A1: Pimobendan is a poorly water-soluble drug, with its solubility being highly pH-dependent.[1] At a neutral pH of 7, its solubility is approximately 0.1 mg per 100 mL.[2][3][4] This low aqueous solubility can lead to variable and incomplete absorption when administered orally, potentially resulting in fluctuating and insufficient plasma concentrations.[1] Enhancing its solubility is crucial for developing stable and effective liquid formulations for oral and parenteral administration, ensuring consistent therapeutic effects.[2][3]
Q2: Which type of cyclodextrin is most effective for solubilizing Pimobendan?
A2: Modified, amorphous cyclodextrin derivatives are generally more effective than natural, crystalline cyclodextrins due to their higher aqueous solubility.[5] Specifically, hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be particularly effective in significantly increasing the solubility of Pimobendan.[2][3][6][7] Ethylated derivatives of β-cyclodextrin have also been noted to improve Pimobendan's solubility and safety for parenteral administration.[8]
Q3: What is the typical stoichiometry of a Pimobendan-cyclodextrin complex?
A3: For many drug-cyclodextrin complexes, a 1:1 molar ratio is the most common stoichiometry, where one molecule of the drug forms a complex with one molecule of the cyclodextrin.[9][10] Phase solubility studies are the standard method to determine this ratio for a specific drug like Pimobendan.[10][11]
Q4: How does pH affect the complexation and solubility of Pimobendan with HPβCD?
A4: The solubility of Pimobendan is significantly higher in acidic conditions (pH 1-3) but decreases at a pH of 5.[1] Interestingly, the presence of HPβCD reverses this trend at neutral pH. While the solubility of the complex is lower at pH 5 compared to pH 3, it is significantly higher at pH 7 than at pH 5.[3][4] The relationship between HPβCD concentration and Pimobendan solubility is linear at pH 3 but non-linear at pH 7, with higher HPβCD concentrations leading to a more than 1000-fold increase in solubility at neutral pH.[3][4][6][7]
Q5: What methods can be used to prepare Pimobendan-cyclodextrin inclusion complexes?
A5: Several methods can be employed to prepare solid drug-cyclodextrin inclusion complexes. These include co-evaporation, freeze-drying, kneading, and physical mixing.[10][12][13] The chosen method can influence the physicochemical properties and dissolution rate of the resulting complex.[10] Freeze-drying is often reported to yield a complex with high solubility and a rapid dissolution rate.[10]
Troubleshooting Guides
Issue 1: Low Solubility Enhancement
| Potential Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type | Ensure you are using a modified, amorphous cyclodextrin like HPβCD, which has higher aqueous solubility and complexation efficiency compared to natural β-cyclodextrin.[5] |
| Inappropriate Molar Ratio | Conduct a phase solubility study to determine the optimal molar ratio of Pimobendan to cyclodextrin. A 1:1 stoichiometry is common, but this should be experimentally verified.[10] |
| Suboptimal pH | For HPβCD, the solubility enhancement is significant at a neutral pH (around 7).[3][4] Adjust and buffer the pH of your aqueous medium accordingly. |
| Inefficient Complexation Method | The method of preparation affects the final product.[10] If physical mixing or kneading yields poor results, try co-evaporation or freeze-drying, which often produce more efficient inclusion complexes.[10][12] |
| Insufficient Cyclodextrin Concentration | There is a concentration-dependent relationship between HPβCD and Pimobendan solubility. Increasing the concentration of HPβCD can lead to a significant, non-linear increase in solubility, especially at neutral pH.[3][4][6][7] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variability in Experimental Conditions | Strictly control parameters such as temperature, pH, stirring speed, and time across all experiments. |
| Impurity of Materials | Use high-purity Pimobendan and cyclodextrins. Impurities can interfere with complex formation. |
| Inadequate Equilibration Time | During phase solubility studies, ensure that the solution reaches equilibrium. This may require shaking for 24-48 hours or longer.[11] |
| Analytical Method Errors | Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for accuracy, precision, and linearity to ensure reliable quantification of Pimobendan. |
Issue 3: Difficulty in Characterizing the Inclusion Complex
| Potential Cause | Troubleshooting Step |
| Amorphous Nature of the Complex | The formation of an inclusion complex often results in an amorphous solid, which may not show sharp peaks in X-ray Diffraction (XRD).[10] This lack of crystallinity is an indicator of complex formation. |
| Overlapping Thermal Events in DSC | In Differential Scanning Calorimetry (DSC), the endothermic peak of Pimobendan may be shifted, broadened, or absent in the complex.[14][15] Compare the thermogram of the complex with those of the individual components and their physical mixture. |
| Subtle Shifts in Spectroscopic Data | In techniques like FT-IR and NMR, the spectral changes upon complexation can be subtle.[15][16][17] Look for small shifts in characteristic peaks or changes in the proton chemical shifts of both Pimobendan and the cyclodextrin to confirm inclusion.[16][17] |
Quantitative Data Summary
Table 1: Solubility of Pimobendan in Various Media
| Solvent/Medium | pH | Solubility | Reference |
| Water | Not Specified | 1 g in >10,000 mL | [2][3] |
| Water | 7 | ~0.1 mg / 100 mL | [2][3][4] |
| Aqueous Buffer | 1-3 | 100 - 300 mg / L | [1] |
| Aqueous Buffer | 5 | ~1 mg / L | [1] |
| DMSO | Not Specified | ~5 mg / mL | [18] |
| Dimethylformamide | Not Specified | ~1 mg / mL | [18] |
| 1:7 DMSO:PBS | 7.2 | ~0.125 mg / mL | [18] |
Table 2: Enhanced Solubility of Pimobendan with Hydroxypropyl-β-Cyclodextrin (HPβCD)
| HPβCD Concentration (% w/v) | pH | Resulting Pimobendan Concentration | Reference |
| >15% | >5 | 0.5 - 1.5 mg/mL | [2] |
| 20% - 70% | Not Specified | 0.5 - 1.5 mg/mL | [3] |
| 24% | 7 | Saturated solubility for 0.75 mg/mL formulation | [3] |
| 22% - 28% | Not Specified | Target of 0.75 mg/mL | [6][7] |
Experimental Protocols & Visualizations
Protocol 1: Phase Solubility Study
This protocol is designed to determine the stoichiometry and stability constant of the Pimobendan-cyclodextrin complex.
Caption: Workflow for a phase solubility study of Pimobendan with cyclodextrins.
Protocol 2: Preparation of Inclusion Complex by Freeze-Drying
This method is often effective in producing a highly soluble, amorphous complex.
References
- 1. WO2017103054A1 - Pharmaceutical composition comprising pimobendan - Google Patents [patents.google.com]
- 2. EP2849792B1 - Liquid formulation - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. JP5565794B2 - Liquid formulation containing complex of pimobendan and cyclodextrin - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. EP1920785A1 - Liquid preparation comprising a complex of pimobendan and cyclodextrin - Google Patents [patents.google.com]
- 7. US20170165260A1 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]
- 8. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. humapub.com [humapub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Study of flavonoids/beta-cyclodextrins inclusion complexes by NMR, FT-IR, DSC, X-ray investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Challenges in developing a sustained-release formulation of Pimobendan
Technical Support Center: Sustained-Release Pimobendan Formulation
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions for the development of sustained-release Pimobendan formulations.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Drug Loading and Content Uniformity
-
Question: My Pimobendan content uniformity is failing, and I cannot achieve the desired drug load in my matrix tablets. What are the potential causes and solutions?
-
Answer: This is a common issue stemming from Pimobendan's poor aqueous solubility and flow properties.[1][2]
-
Poor Solubility: Pimobendan is practically insoluble in water, with solubility being highly pH-dependent.[1][2] At a neutral pH of 7, its solubility is approximately 0.1 mg per 100 ml.[1][2] This can lead to non-uniform dispersion within the polymer matrix during granulation or blending.
-
Particle Size & Flow: The physicochemical properties of the Pimobendan active pharmaceutical ingredient (API), such as particle size and shape, can lead to poor flowability and segregation from excipients during powder blending and compression.
Troubleshooting Steps:
-
Solubility Enhancement: Consider techniques like creating a solid dispersion of Pimobendan. A common method involves dissolving Pimobendan with an acid, such as citric acid, and then drying it to form a more soluble complex.[3][4]
-
Particle Size Optimization: Micronization of the Pimobendan API can improve its dissolution rate and distribution within the formulation blend.[5][6]
-
Wet Granulation: Employing a wet granulation process can help to evenly distribute the drug within the polymer matrix and improve the flow properties of the blend.
-
Excipient Selection: Ensure the chosen fillers and binders are compatible and promote uniform mixing.
-
Issue 2: Inconsistent or Unpredictable In Vitro Drug Release (Dose Dumping or Slow Release)
-
Question: My dissolution profiles are inconsistent. Some batches show rapid release (dose dumping), while others have an unacceptably slow release rate. How can I gain better control?
-
Answer: This variability often points to issues with the formulation's matrix integrity and the interaction between Pimobendan and the chosen polymers.
-
Polymer Concentration: The concentration of the rate-controlling polymer is a critical factor. Low polymer concentration may not form a sufficiently robust gel or matrix, leading to rapid erosion and dose dumping. Conversely, excessively high concentrations can result in a very dense matrix that impedes drug release.
-
Polymer Type: The type of polymer used (e.g., hydrophilic vs. hydrophobic) and its viscosity grade will dictate the release mechanism (diffusion, erosion, or a combination).[7] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) swell to form a gel layer, while hydrophobic polymers like Ethylcellulose control release via diffusion through a non-eroding matrix.[8][9]
-
Manufacturing Process Variables: Tablet hardness, porosity, and the compression force used during manufacturing can significantly impact the matrix structure and, consequently, the drug release profile.[10]
Troubleshooting Steps:
-
Optimize Polymer Concentration: Systematically vary the concentration of the rate-controlling polymer to find the optimal level that provides the desired release profile.
-
Evaluate Different Polymers: Test different types and viscosity grades of polymers. A combination of polymers can sometimes provide more precise control over the release kinetics.[11][12]
-
Control Manufacturing Parameters: Tightly control tablet press settings, including compression force and speed, to ensure consistent tablet hardness and porosity.[13]
-
Diagram of Troubleshooting Logic:
Figure 1: Logical workflow for troubleshooting inconsistent drug release profiles.
-
Issue 3: Difficulty in Developing a Discriminating Dissolution Method
-
Question: I'm struggling to develop a dissolution method that is both biorelevant and can differentiate between my test formulations. What should I consider?
-
Answer: Developing a dissolution method for a poorly soluble drug like Pimobendan requires careful selection of media and apparatus to ensure sink conditions and physiological relevance.[5][14]
-
pH and Media Selection: Pimobendan's solubility is significantly higher at lower pH values.[1] Therefore, the dissolution medium's pH is a critical parameter. Using standard buffers that mimic the pH of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) is a good starting point.[14]
-
Surfactants: Due to its low solubility, achieving sink conditions (where the volume of dissolution medium is at least three to five times that required to dissolve the entire dose) can be challenging.[14] The addition of a surfactant, such as sodium lauryl sulfate (SLS), may be necessary.[15]
-
Apparatus and Agitation: The choice of dissolution apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle) and the agitation speed can influence the dissolution rate.[15][16]
Troubleshooting Steps:
-
pH Profile: Test the dissolution of your formulation across a range of physiologically relevant pH values (1.2 to 7.5) to understand its pH-dependent release characteristics.[14]
-
Surfactant Screening: If sink conditions are not met, evaluate the effect of adding different concentrations of surfactants (e.g., 0.5% - 2% SLS) to the dissolution medium.
-
Biorelevant Media: Consider using biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), to better predict in vivo performance.[15]
-
Agitation Speed: Vary the paddle or basket speed (e.g., 50, 75, 100 RPM) to determine its effect on the release profile and select a speed that is discriminating without being overly aggressive.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main challenges in developing a sustained-release formulation of Pimobendan?
-
A1: The primary challenges are Pimobendan's very low aqueous solubility, which is highly pH-dependent, and its chemical stability.[1][2] Overcoming these requires solubility enhancement techniques and careful selection of compatible excipients to create a stable and effective sustained-release system.
-
-
Q2: Which polymers are commonly used for Pimobendan sustained-release tablets?
-
A2: Hydrophilic matrix-forming polymers are frequently used. Examples include Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades, Carbopol, and sodium alginate.[3] These polymers swell in the presence of water to form a gel layer that controls the drug's release.[7] Natural gums like guar gum and xanthan gum have also been explored.[17]
-
-
Q3: How can I improve the solubility of Pimobendan in my formulation?
-
A3: Several techniques can be employed. The formation of a solid dispersion with a hydrophilic carrier is a common approach.[18] Co-precipitation with an acid, such as citric acid, can create a more soluble form of Pimobendan by forming an acidic microenvironment that promotes dissolution.[3][4] Complexation with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), has also been shown to significantly increase its solubility.[1]
-
-
Q4: What is the importance of drug-excipient compatibility studies for Pimobendan?
-
A4: Drug-excipient compatibility studies are crucial to ensure that the chosen excipients do not negatively interact with Pimobendan, which could lead to degradation of the active ingredient and compromise the stability and efficacy of the final product.[19][20] These studies help in selecting inert and stable excipients for the formulation.[21]
-
-
Q5: How can I establish an in vitro-in vivo correlation (IVIVC) for my sustained-release Pimobendan formulation?
-
A5: Establishing a Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the goal for most modified-release formulations.[22][23] This typically involves:
-
Developing formulations with different release rates (e.g., slow, medium, fast).
-
Conducting in vitro dissolution studies on these formulations.
-
Performing pharmacokinetic (PK) studies in a relevant animal model (e.g., beagle dogs) for the same formulations.[24]
-
Using deconvolution methods to calculate the in vivo absorption profiles from the plasma concentration data.
-
Correlating the in vitro dissolution data with the in vivo absorption data.
-
-
Data Presentation
Table 1: Physicochemical Properties of Pimobendan
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂ | [25] |
| Molecular Weight | 334.4 g/mol | [25] |
| Appearance | White to off-white crystalline powder | [26] |
| Aqueous Solubility | Insoluble (<0.1 mg/mL) | [1][2] |
| Solubility in DMSO | ~5 mg/mL | [25] |
| pKa | (Data not readily available in cited sources) |
| Storage | Store at room temperature, protected from light |[27][28] |
Table 2: Example of Polymer Screening for a Pimobendan Matrix Tablet
| Formulation ID | Polymer Type | Polymer Conc. (%) | Time to 50% Drug Release (hours) | Time to 80% Drug Release (hours) |
|---|---|---|---|---|
| F1 | HPMC K4M | 15 | 3.5 | 7.0 |
| F2 | HPMC K4M | 25 | 6.0 | 11.5 |
| F3 | HPMC K15M | 15 | 5.5 | 10.0 |
| F4 | HPMC K15M | 25 | 8.5 | > 12.0 |
| F5 | Guar Gum | 20 | 4.0 | 8.5 |
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study
-
Objective: To assess the physical and chemical compatibility of Pimobendan with selected excipients.
-
Materials: Pimobendan API, selected polymers (e.g., HPMC, Carbopol), fillers (e.g., lactose, microcrystalline cellulose), lubricants (e.g., magnesium stearate).
-
Procedure: a. Prepare binary mixtures of Pimobendan and each excipient, typically in a 1:1 ratio.[29] b. Prepare a control sample of pure Pimobendan API. c. Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks). d. At specified time points (e.g., 0, 2, and 4 weeks), analyze the samples.
-
Analysis:
-
Visual Inspection: Observe for any changes in color or physical appearance.[20]
-
Differential Scanning Calorimetry (DSC): Analyze for changes in melting point or the appearance of new peaks, which would indicate an interaction.[30]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the mixtures to the pure components to identify any changes in functional group peaks.[29]
-
High-Performance Liquid Chromatography (HPLC): Quantify the amount of Pimobendan remaining and detect the presence of any degradation products.[30]
-
-
Workflow Diagram:
Figure 2: Experimental workflow for drug-excipient compatibility studies.
Protocol 2: Development of a Dissolution Method for Sustained-Release Tablets
-
Objective: To develop a robust and discriminating in vitro dissolution method for Pimobendan sustained-release tablets.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Procedure: a. Media Preparation: Prepare 900 mL of different dissolution media:
- 0.1 N HCl (pH 1.2)
- Acetate Buffer (pH 4.5)
- Phosphate Buffer (pH 6.8)
- Phosphate Buffer (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate (SLS) b. Test Conditions:
- Temperature: 37 ± 0.5°C
- Paddle Speed: 50 RPM c. Sampling: Place one tablet in each dissolution vessel. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh medium. d. Sample Analysis: Filter the samples and analyze the concentration of Pimobendan using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the percentage of drug released versus time to generate dissolution profiles. c. Evaluate the profiles to select the medium that provides a gradual and complete release over the desired time frame and can distinguish between formulations with known differences.
References
- 1. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN103655502A - Pimobendan sustained-release tablets for pet and preparation method thereof - Google Patents [patents.google.com]
- 4. US10172804B2 - Pharmaceutical compositions of pimobendan - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. colorcon.com [colorcon.com]
- 8. Application of polymers in oral sustained drug delivery system | PPTX [slideshare.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. saudijournals.com [saudijournals.com]
- 12. ijpsr.com [ijpsr.com]
- 13. biogrund.com [biogrund.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 17. Pimobendan controlled release guar gum printlets: Tailoring drug doses for personalised veterinary medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 20. Drug-Excipient Compatibility Studies - Pharmapproach.com [pharmapproach.com]
- 21. veeprho.com [veeprho.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preliminary Bioequivalence of an Oral Pimobendan Solution Formulation with Reference Solution Formulation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. solubilityofthings.com [solubilityofthings.com]
- 27. avriorx.com [avriorx.com]
- 28. Pimobendan | VCA Animal Hospitals [vcahospitals.com]
- 29. Drug excipient Compatibility | PDF [slideshare.net]
- 30. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Managing Potential Proarrhythmic Effects of Pimobendan in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential proarrhythmic effects of Pimobendan in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Pimobendan may induce proarrhythmic effects?
A1: Pimobendan's primary mechanisms of action are calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE III)[1][2]. While the calcium sensitization enhances contractility without a significant increase in intracellular calcium, the PDE III inhibition leads to an increase in cyclic AMP (cAMP) levels[2][3]. This increase in cAMP can modulate the function of various ion channels, potentially altering cardiac electrophysiology and creating a substrate for arrhythmias.
Q2: Is Pimobendan's active metabolite, UD-CG 212 Cl, also a concern for proarrhythmia?
A2: Yes, the active metabolite, O-desmethyl-pimobendan (UD-CG 212 Cl), is a more potent PDE III inhibitor than the parent compound[4]. Studies in guinea pig myocardium have shown that UD-CG 212 Cl can stimulate Ca++-dependent slow action potentials and increase Ca++ current, which could contribute to proarrhythmic events[4].
Q3: What types of arrhythmias have been observed with Pimobendan in experimental models?
A3: In a study on clinically healthy cats receiving intravenous Pimobendan, one out of five cats exhibited paroxysmal ventricular tachycardia[5]. A retrospective study in dogs with degenerative mitral valve disease found that cardiac arrhythmias were more frequent in dogs treated with a combination of Pimobendan and digoxin[3].
Q4: Does the proarrhythmic risk of Pimobendan increase with higher doses?
A4: Evidence suggests a dose-dependent relationship. A retrospective study in dogs indicated that those with abnormal ECGs were on higher daily doses of Pimobendan[3]. Furthermore, at 3 and 5 times the recommended dosage over a 6-month period, Pimobendan was associated with cardiac pathology in healthy dogs[6].
Q5: Are there known drug interactions that can potentiate Pimobendan's proarrhythmic effects?
A5: Yes, co-administration with cardiac glycosides like digoxin has been shown to increase the risk of cardiac arrhythmias in dogs[3]. Theoretically, Pimobendan may also increase the intestinal absorption of digoxin[3].
Troubleshooting Guides
Issue 1: Unexpected Arrhythmias Observed During In Vivo Electrophysiology Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Dose of Pimobendan | Review the administered dose and compare it to established dose-response curves for electrophysiological effects. Consider reducing the dose. | Reduction or elimination of arrhythmias. |
| Interaction with Anesthetics | Certain anesthetics can have their own effects on cardiac electrophysiology. Review the anesthetic protocol and consider alternatives if necessary. | Stabilization of cardiac rhythm. |
| Underlying Cardiac Pathology in the Animal Model | Ensure the animal model is well-characterized and free from pre-existing cardiac conditions that could be exacerbated by Pimobendan. | More consistent and reproducible results. |
| Electrolyte Imbalance | Check serum electrolyte levels (K+, Mg2+, Ca2+) as imbalances can be proarrhythmic. | Correction of electrolyte levels should reduce arrhythmia susceptibility. |
Issue 2: Inconsistent Results in Ex Vivo Langendorff Heart Preparations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Perfusion or Oxygenation | Verify the perfusion pressure, flow rate, and oxygenation of the perfusate. Ensure the aorta is properly cannulated. | A stable and viable heart preparation with consistent baseline function. |
| Temperature Fluctuations | Maintain a constant and physiological temperature of the perfusate and the heart chamber. | Reduced variability in heart rate and contractility. |
| Varying Drug Concentration | Ensure accurate and consistent delivery of Pimobendan into the perfusate. Use a calibrated infusion pump. | A clear dose-dependent effect on cardiac parameters. |
| Ischemia-Reperfusion Injury During Preparation | Minimize the time between heart excision and the start of perfusion to prevent ischemic damage. | Healthier tissue and more reliable responses to the drug. |
Data Presentation
Table 1: Electrophysiological Effects of Intravenous Pimobendan in Anesthetized Dogs
| Parameter | Dose (mg/kg) | Mean Change from Control | Significance (p-value) |
| Heart Rate (bpm) | 0.1 | +12 ± 4 | >0.05 |
| 0.3 | +25 ± 6 | <0.05 | |
| 1.0 | +45 ± 8 | <0.05 | |
| PR Interval (ms) | 0.1 | -5 ± 2 | >0.05 |
| 0.3 | -10 ± 3 | <0.05 | |
| 1.0 | -18 ± 4 | <0.05 | |
| Ventricular Effective Refractory Period (ms) | 0.1 | -8 ± 3 | >0.05 |
| 0.3 | -15 ± 4 | <0.05 | |
| 1.0 | -25 ± 5 | <0.05 | |
| Data synthesized from Kitzen et al., 1988 |
Experimental Protocols
In Vivo Electrophysiology Study in a Canine Model
Objective: To assess the proarrhythmic potential of Pimobendan in a canine model.
Methodology:
-
Animal Model: Use healthy, adult beagle dogs.
-
Anesthesia: Anesthetize with an appropriate agent that has minimal cardiovascular effects (e.g., a combination of a sedative and an opioid, followed by isoflurane).
-
Instrumentation:
-
Place a multi-electrode catheter into the right atrium and ventricle via the jugular vein for recording intracardiac electrograms and for programmed electrical stimulation (PES).
-
Monitor surface ECG (Lead II), heart rate, and arterial blood pressure continuously.
-
-
Baseline Measurements: Record baseline electrophysiological parameters, including sinus cycle length, PR interval, QRS duration, QT interval, and atrial and ventricular effective refractory periods (AERP and VERP).
-
Pimobendan Administration: Administer Pimobendan intravenously at escalating doses (e.g., 0.1, 0.3, and 1.0 mg/kg). Allow for a stabilization period after each dose.
-
Electrophysiological Testing: After each dose, repeat the measurement of baseline parameters and perform PES to assess arrhythmia inducibility. PES protocols should include incremental atrial and ventricular pacing and the introduction of premature extrastimuli.
-
Data Analysis: Compare the electrophysiological parameters and the incidence and duration of induced arrhythmias at each dose with baseline values.
Ex Vivo Langendorff-Perfused Rabbit Heart Preparation
Objective: To evaluate the direct effects of Pimobendan on cardiac electrophysiology and its potential to induce arrhythmias in an isolated heart model.
Methodology:
-
Heart Isolation: Anesthetize a New Zealand white rabbit and rapidly excise the heart.
-
Cannulation and Perfusion: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Instrumentation:
-
Place recording electrodes on the epicardial surface to record a pseudo-ECG.
-
Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
-
Stabilization: Allow the heart to stabilize for at least 20 minutes.
-
Drug Perfusion: Introduce Pimobendan into the perfusate at increasing concentrations (e.g., 1, 10, 100 µM).
-
Arrhythmia Induction: At each concentration, assess for spontaneous arrhythmias. If none occur, an arrhythmia induction protocol can be initiated, such as programmed electrical stimulation or brief periods of ischemia followed by reperfusion.
-
Data Analysis: Analyze changes in ECG parameters (e.g., QT interval), heart rate, LVDP, and the incidence of spontaneous or induced arrhythmias at each drug concentration.
Patch-Clamp Study on Isolated Cardiomyocytes
Objective: To investigate the effects of Pimobendan and its active metabolite (UD-CG 212 Cl) on specific cardiac ion channels (e.g., ICa,L, IKr, IKs).
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit, or dog) using enzymatic digestion.
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record ionic currents.
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to isolate and measure individual currents (e.g., a step-pulse protocol for ICa,L and a ramp-pulse protocol for IKr and IKs).
-
Drug Application: Perfuse the isolated myocyte with a control solution, followed by solutions containing increasing concentrations of Pimobendan or UD-CG 212 Cl.
-
Data Analysis: Measure the peak current density and analyze the voltage-dependence of activation and inactivation for each ion channel in the presence and absence of the drug.
Mandatory Visualization
Caption: Signaling pathway of Pimobendan leading to potential proarrhythmic effects.
Caption: Experimental workflows for assessing Pimobendan's proarrhythmic potential.
Caption: Logical troubleshooting workflow for unexpected arrhythmias.
References
- 1. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. ijbcp.com [ijbcp.com]
- 5. Cardiac electrophysiologic and hemodynamic activity of pimobendan (UD-CG 115 BS), a new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
Validation & Comparative
Comparative Efficacy of Pimobendan Versus Benazepril in the Management of Canine Congestive Heart Failure
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Pimobendan and Benazepril in the treatment of canine congestive heart failure (CHF), primarily focusing on CHF secondary to myxomatous mitral valve disease (MMVD), the most common acquired cardiac disease in dogs.[1][2][3][4][5][6] The comparison is supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying pharmacological pathways.
Overview of Therapeutic Agents
Pimobendan and Benazepril represent two different pharmacological classes and act through distinct mechanisms to alleviate the clinical signs and slow the progression of canine CHF.
-
Pimobendan is classified as an inodilator.[7][8][9][10] It possesses both positive inotropic (improving cardiac contractility) and vasodilatory effects.[7][9][10]
-
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor.[11][12][13][14] Its primary function is to induce vasodilation and mitigate the detrimental neurohormonal changes associated with heart failure.[11][12][14]
The standard therapeutic approach for CHF in dogs often involves a combination of a diuretic (like furosemide), an ACE inhibitor, and pimobendan, a regimen sometimes referred to as "triple therapy".[11]
| Feature | Pimobendan | Benazepril Hydrochloride |
| Drug Class | Inodilator (Benzimidazole-pyridazinone derivative) | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Primary Mechanism | 1. Calcium sensitization of cardiac contractile proteins2. Phosphodiesterase III (PDE3) inhibition | Inhibition of Angiotensin-Converting Enzyme |
| Primary Pharmacological Effects | Positive inotropy (increased contractility)Balanced arterial and venous vasodilation | Arterial and venous vasodilationReduced aldosterone secretionInhibition of the Renin-Angiotensin-Aldosterone System (RAAS) |
| Indication in CHF | Management of CHF secondary to Dilated Cardiomyopathy (DCM) and Degenerative Mitral Valve Disease (DMVD).[7] | Management of CHF, systemic hypertension, and protein-losing nephropathies.[12][14] |
Mechanisms of Action: Signaling Pathways
The distinct therapeutic effects of Pimobendan and Benazepril arise from their unique molecular interactions.
Pimobendan's Dual Mechanism: Pimobendan enhances cardiac output through two primary pathways. Firstly, it acts as a calcium sensitizer, increasing the affinity of the cardiac troponin C for calcium. This strengthens myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen demand.[7][9][15] Secondly, it inhibits phosphodiesterase III (PDE3) in vascular smooth muscle, leading to an accumulation of cyclic adenosine monophosphate (cAMP).[9][16] This results in balanced arterial and venous vasodilation, which reduces both cardiac preload and afterload.[9][15]
Benazepril's RAAS Inhibition: Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat.[13][14] Benazeprilat inhibits the ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[12][13][14] This blockade of the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation, which lowers blood pressure and reduces the workload on the failing heart.[11][12][17] It also decreases the secretion of aldosterone, thereby reducing sodium and water retention.[14]
Comparative Clinical Efficacy: The QUEST Study
The most definitive evidence comparing Pimobendan and Benazepril comes from the "Quality of Life and Extension of Survival Time" (QUEST) study, a large-scale, prospective, multicenter, single-blinded clinical trial.[1][3][4][5][6] This study provides robust data on the long-term outcomes of dogs with CHF due to MMVD.
Key Findings: The QUEST study demonstrated that Pimobendan, when added to conventional therapy (which could include diuretics), significantly prolonged the time to the primary endpoint compared to Benazepril plus conventional therapy.[1][3][4]
Table 1: Primary Endpoint and Survival Data (QUEST Study)
| Parameter | Pimobendan Group (n=124) | Benazepril Group (n=128) | p-value | Hazard Ratio (95% CI) |
|---|
| Median Time to Primary Endpoint ¹ | 267 days | 140 days | 0.0099 | 0.688 (0.516–0.916) |
¹ Primary endpoint defined as a composite of cardiac death, euthanasia for heart failure, or treatment failure.[1][3][4]
Table 2: Effects on Clinical and Cardiac Parameters (QUEST Study)
| Parameter | Pimobendan Group | Benazepril Group | Finding |
|---|---|---|---|
| Time to First Treatment Intensification ² | Median 98 days | Median 59 days | Time was significantly longer in the Pimobendan group (p=0.0005).[18] |
| Vertebral Heart Scale (VHS) | Smaller heart size | Larger heart size | Pimobendan treatment resulted in a significantly smaller heart size post-inclusion (p=0.013).[18] |
| Left Ventricular Internal Diameter (Systole) | Smaller dimension | Larger dimension | Pimobendan treatment resulted in a significantly smaller LVIDs (p=0.0044).[18] |
| Left Ventricular Internal Diameter (Diastole) | Smaller dimension | Larger dimension | Pimobendan treatment resulted in a significantly smaller LVIDd (p=0.035).[18] |
² Intensification of CHF treatment was defined as an increase in the dose of an existing medication or the addition of a new cardiac medication.
Another study also found that the Heart Insufficiency Score improved significantly more in dogs treated with pimobendan compared to benazepril at a 56-day evaluation.[19]
Experimental Protocols: The QUEST Study Design
Understanding the methodology of the QUEST trial is crucial for interpreting its findings.
-
Study Design: A prospective, randomized, single-blinded, multicenter study conducted across 28 centers in Europe, Canada, and Australia.[1][3][4]
-
Animal Population: 260 client-owned dogs with clinical signs of congestive heart failure caused by naturally occurring myxomatous mitral valve disease.[1][3][4]
-
Randomization and Treatment: Dogs were randomized to receive either Pimobendan (0.4-0.6 mg/kg/day, divided into two doses) or Benazepril hydrochloride (0.25-1.0 mg/kg/day, once daily).[1][3][4] Both groups could receive concurrent conventional CHF therapies, primarily diuretics.
-
Primary Endpoint: The primary outcome was a composite of cardiac-related death, euthanasia due to worsening heart failure, or treatment failure.[1][3][4]
-
Data Collection: Regular follow-up examinations included physical assessment, quality-of-life questionnaires, radiography for Vertebral Heart Scale (VHS) measurement, and echocardiography to assess cardiac dimensions and function.[18]
-
Statistical Analysis: The primary analysis used a Cox proportional hazards model to compare the time to the primary endpoint between the two treatment groups.[1]
Synthesis of Efficacy and Clinical Outcomes
The collective data indicates a clear superiority of Pimobendan over Benazepril as a primary intervention (in addition to diuretics) for improving survival and delaying disease progression in dogs with CHF from MMVD.
-
Survival: Pimobendan significantly extends survival time, with dogs in the QUEST study living a median of 127 days longer than those on benazepril.[1][3][5]
-
Disease Progression: Pimobendan delays the need for treatment intensification, suggesting a more potent effect on controlling clinical signs.[18]
-
Cardiac Remodeling: Treatment with Pimobendan leads to a reduction in heart size, as measured by both radiographic (VHS) and echocardiographic (LVID) parameters, indicating a beneficial effect on reversing or slowing maladaptive cardiac remodeling.[18]
This logical relationship, from drug administration to clinical benefit, is visualized below.
Conclusion
For the treatment of congestive heart failure secondary to myxomatous mitral valve disease in dogs, the evidence strongly supports the superior efficacy of Pimobendan compared to Benazepril when each is added to a background of conventional diuretic therapy. Pimobendan not only improves survival times significantly but also has a more profound positive impact on clinical progression and cardiac remodeling.[1][3][18]
While the QUEST study established Pimobendan's superiority in a head-to-head comparison, Benazepril remains a clinically important drug. As an ACE inhibitor, it plays a key role in the standard "triple therapy" approach by counteracting the detrimental activation of the Renin-Angiotensin-Aldosterone System, a hallmark of heart failure.[11] Therefore, the findings do not suggest replacing Benazepril but rather emphasize the significant, life-extending benefit achieved by the inclusion of Pimobendan in the therapeutic regimen for canine CHF.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cvdvm.com [cvdvm.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. [PDF] Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study. | Semantic Scholar [semanticscholar.org]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. VetFolio [vetfolio.com]
- 9. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 10. dvm360.com [dvm360.com]
- 11. rxcompound.com [rxcompound.com]
- 12. Benazepril for Dogs: Heart and kidney health benefits [singlecare.com]
- 13. wagwalking.com [wagwalking.com]
- 14. Benazepril for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 17. Benazepril (Lotensin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 18. Longitudinal analysis of quality of life, clinical, radiographic, echocardiographic, and laboratory variables in dogs with myxomatous mitral valve disease receiving pimobendan or benazepril: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meridian.allenpress.com [meridian.allenpress.com]
A Comparative Analysis of Pimobendan and Dobutamine for Inotropic Support
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pimobendan and dobutamine, two prominent inotropic agents used in the management of heart failure. The following sections detail their distinct mechanisms of action, present comparative experimental data on their hemodynamic and energetic effects, and outline typical experimental protocols for their evaluation.
Introduction and Overview
Inotropic agents are critical for the management of heart failure, a condition characterized by the heart's inability to pump sufficient blood to meet the body's metabolic demands. These agents work by increasing myocardial contractility. Dobutamine, a traditional synthetic catecholamine, and pimobendan, a newer benzimidazole-pyridazinone derivative, represent two different classes of inotropic drugs with distinct pharmacological profiles.
Dobutamine acts as a direct β1-adrenergic receptor agonist, primarily used for short-term, intravenous inotropic support in acute heart failure or cardiogenic shock.[1][2] Pimobendan, often termed an "inodilator," possesses both positive inotropic and vasodilatory properties.[3][4] Its unique dual mechanism of action involves calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3).[5][6] This profile, coupled with its oral bioavailability, has made it a cornerstone in the chronic management of congestive heart failure (CHF) in veterinary medicine, particularly in dogs.[4][7]
This guide will dissect the molecular and physiological differences between these two agents, supported by experimental evidence, to inform research and drug development efforts in cardiovascular pharmacology.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between pimobendan and dobutamine lies in their molecular targets and the subsequent signaling cascades they trigger to enhance cardiac contractility.
Dobutamine: The Adrenergic Pathway
Dobutamine's primary mechanism is the direct stimulation of β1-adrenergic receptors on cardiac myocytes.[1][8] This interaction activates the Gs-protein coupled signaling pathway, a classic route for increasing cardiac contractility.
-
Receptor Binding: Dobutamine binds to β1-adrenergic receptors.[8]
-
Gs-Protein Activation: This binding activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[9]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8][9]
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels activate Protein Kinase A (PKA).[8][10]
-
Calcium Channel Phosphorylation: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell. It also enhances calcium release from the sarcoplasmic reticulum.[9][10]
-
Increased Contractility: The resulting increase in intracellular calcium concentration leads to a more forceful contraction of the myocardial fibers.[11]
This mechanism, while effective, increases myocardial oxygen demand due to the elevated intracellular calcium handling.[10]
Pimobendan: A Dual-Action Inodilator
Pimobendan operates through two distinct and synergistic mechanisms that set it apart from traditional inotropes.[3][12]
-
Calcium Sensitization: Pimobendan's primary inotropic effect comes from sensitizing the cardiac contractile apparatus to existing intracellular calcium.[4][5] It binds to cardiac troponin C, stabilizing the calcium-bound form of the protein.[13][14] This enhances the interaction between actin and myosin for any given level of intracellular calcium, thereby increasing the force of contraction without significantly increasing intracellular calcium concentration.[3][14] This is a key advantage, as it is thought to produce a positive inotropic effect with less increase in myocardial oxygen demand compared to agents that raise intracellular calcium.[4][15]
-
Phosphodiesterase III (PDE3) Inhibition: Pimobendan also selectively inhibits PDE3.[3][16] In vascular smooth muscle, PDE3 inhibition prevents the breakdown of cAMP.[17] Unlike in cardiac muscle, elevated cAMP in vascular smooth muscle leads to relaxation (vasodilation) by inhibiting myosin light chain kinase.[17] This results in both arterial and venous dilation, reducing both the preload and afterload on the heart.[4] In cardiac muscle, this PDE3 inhibition can also contribute to a mild increase in contractility.[4]
Comparative Data Presentation
The distinct mechanisms of pimobendan and dobutamine translate into different hemodynamic and metabolic profiles.
Table 1: Comparison of Mechanistic Properties
| Feature | Pimobendan | Dobutamine |
| Primary Target | Cardiac Troponin C; Phosphodiesterase III (PDE3)[3][5] | β1-Adrenergic Receptor[1] |
| Primary Second Messenger | N/A (direct protein sensitization); cAMP (via PDE3 inhibition)[3][18] | cAMP (via adenylyl cyclase activation)[8][9] |
| Effect on Intracellular Ca²⁺ | Minimal increase; sensitizes myofilaments to existing Ca²⁺[3][19] | Markedly increases intracellular Ca²⁺ influx and release[8] |
| Vasodilatory Effect | Yes, balanced arterial and venous (PDE3 inhibition)[4] | Mild (β2 effect balanced by α1 effect)[2][10] |
| Route of Administration | Oral, Intravenous[4] | Intravenous infusion only[20] |
| Onset and Duration | Onset: ~1 hour (oral); Duration: 8-12 hours[4][21] | Onset: 1-2 minutes; Duration: Short (half-life ~2 mins)[20] |
| Myocardial O₂ Consumption | Less increase relative to inotropic gain[4][15] | Significant increase[10] |
Table 2: Comparative Hemodynamic Effects in Canine Models
| Hemodynamic Parameter | Pimobendan | Dobutamine | Reference Study Finding |
| Left Ventricular dP/dtmax | Significant Increase | Significant Increase | Both drugs demonstrate a positive inotropic action by increasing the first derivative of left ventricular pressure.[22][23] |
| Cardiac Output (CO) | Significant Increase | Significant Increase | Both agents effectively increase cardiac output.[2][21] |
| Heart Rate (HR) | Variable / Slight Increase | Dose-dependent Increase | Dobutamine has a more pronounced chronotropic effect.[24] Pimobendan's effect on heart rate can be variable.[21][25] |
| Systemic Vascular Resistance (SVR) | Decrease | Little to no change | Pimobendan's vasodilatory action reduces SVR. Dobutamine's mild β2-mediated vasodilation is often offset by α1 effects and reflex responses.[2][20] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Significant Decrease | Decrease | Pimobendan shows strong effects on reducing PCWP, an indicator of preload.[21] |
| Force-Frequency Response (FFR) | Mild Amplification | Strong Amplification | In dogs with heart failure, dobutamine significantly amplified the increase in contractility with increasing heart rate, whereas pimobendan's effect was milder.[24] |
Data synthesized from studies in canine models of heart failure or under experimental conditions. The magnitude of effect is dose-dependent.
Table 3: Comparative Myocardial Energetics
A study directly comparing the mechanoenergetic effects of pimobendan and dobutamine in excised, cross-circulated canine hearts yielded the following insights:
| Energetic Parameter | Finding |
| Myocardial Oxygen Consumption (VO₂) vs. Contractility (Emax) | The oxygen cost of increasing contractility was the same for both drugs.[15] |
| Contractile Economy | Pimobendan showed a slightly greater contractile economy (ratio of force-time integral to oxygen consumption) than dobutamine.[15] |
| Contractile Efficiency | The efficiency of converting oxygen consumption into mechanical energy was similar between the two drugs.[15] |
| Coronary Vasodilation | Pimobendan exhibited a greater coronary vasodilating effect.[15] |
Source: Fujita et al. (1991), Circulation.[15]
Experimental Protocols
Evaluating and comparing inotropic agents like pimobendan and dobutamine requires robust experimental designs, both in vivo and in vitro.
In Vivo Hemodynamic Assessment in a Canine Model
This protocol outlines a common approach to compare the acute hemodynamic effects of intravenous pimobendan and dobutamine in an anesthetized or conscious canine model, potentially with induced heart failure.
1. Animal Preparation and Instrumentation:
-
Healthy adult dogs or dogs with tachycardia-induced cardiomyopathy are used.[24]
-
Anesthesia is induced and maintained.
-
For pressure-volume (PV) loop analysis, a conductance catheter is inserted into the left ventricle via the carotid artery to measure instantaneous pressure and volume.[26]
-
A fluid-filled catheter is placed in the femoral artery to monitor systemic arterial pressure.
-
ECG leads are placed for continuous heart rate and rhythm monitoring.
-
A central venous catheter is placed for drug administration.
2. Baseline Data Acquisition:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic data for 15-30 minutes, including heart rate, arterial pressure, and steady-state PV loops.
3. Drug Administration (Crossover Design):
-
Dobutamine: Administer as a constant rate infusion (CRI), starting at a low dose (e.g., 2 µg/kg/min) and titrating upwards (e.g., to 6 µg/kg/min) to achieve a target inotropic effect.[24]
-
Pimobendan: Administer as an intravenous bolus (e.g., 0.15 mg/kg).[27]
-
A crossover design is often employed where the same animal receives both drugs separated by an adequate washout period.[28]
4. Data Collection and Analysis:
-
Continuously record all hemodynamic variables.
-
Key parameters derived from PV loop analysis include:
-
End-Systolic Pressure-Volume Relation (ESPVR): A relatively load-independent measure of contractility.[26]
-
dP/dtmax: Peak rate of pressure rise, a load-dependent index of contractility.
-
Cardiac Output (CO) and Stroke Volume (SV) .
-
-
Calculate Systemic Vascular Resistance (SVR).
-
Compare the changes from baseline for each drug using appropriate statistical analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Dobutamine: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. VetFolio [vetfolio.com]
- 6. researchgate.net [researchgate.net]
- 7. Positive Inotropes in Managing Canine Heart Failure--From the Ashes into the Fire - WSAVA2008 - VIN [vin.com]
- 8. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 9. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]
- 10. litfl.com [litfl.com]
- 11. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of pimobendan in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The positive inotropic effect of pimobendan involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Pimobendan - Wikipedia [en.wikipedia.org]
- 17. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 18. jchemrev.com [jchemrev.com]
- 19. dvm360.com [dvm360.com]
- 20. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Hemodynamic profile of the cardiotonic agent pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of pimobendan on myocardial mechanical function and metabolism in dogs: comparison with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Effect of Pimobendan on Myocardial Mechanical Function and Metabolism in Dogs: Comparison with Dobutamine [ouci.dntb.gov.ua]
- 24. Disparate force-frequency effects of pimobendan and dobutamine in conscious dogs with tachycardia-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Hemodynamic effect of pimobendan following intramuscular and intravenous administration in healthy dogs: A pilot study [frontiersin.org]
- 26. Techniques for assessing inotropic effects of drugs in patients with heart failure: application to the evaluation of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
A Head-to-Head Clinical Trial Comparison of Pimobendan and Other PDE3 Inhibitors in Canine Congestive Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimobendan, a benzimidazole-pyridazinone derivative, has become a cornerstone in the management of congestive heart failure (CHF) in dogs, secondary to both dilated cardiomyopathy (DCM) and myxomatous mitral valve disease (MMVD).[1] Its therapeutic efficacy stems from a dual mechanism of action: calcium sensitization of the cardiac contractile apparatus and inhibition of phosphodiesterase III (PDE3).[1] This unique profile classifies it as an "inodilator," exerting both positive inotropic and vasodilatory effects. While other PDE3 inhibitors, such as milrinone and amrinone, share the vasodilatory and inotropic effects mediated by cyclic adenosine monophosphate (cAMP), pimobendan's additional calcium-sensitizing property distinguishes it within this class. This guide provides a comprehensive comparison of pimobendan with other PDE3 inhibitors, supported by data from head-to-head clinical trials.
Mechanism of Action: A Dual Approach to Cardiac Support
Pimobendan's primary advantage lies in its two distinct but complementary mechanisms of action that enhance cardiac function.
1. Phosphodiesterase III (PDE3) Inhibition:
Similar to other PDE3 inhibitors, pimobendan blocks the breakdown of cAMP in cardiac and vascular smooth muscle cells.[1] Increased cAMP levels lead to a cascade of downstream effects, including vasodilation and increased myocardial contractility.[1]
2. Calcium Sensitization:
Uniquely among the commonly used veterinary PDE3 inhibitors, pimobendan enhances the sensitivity of the cardiac troponin C (cTnC) to intracellular calcium.[1] This allows for a more forceful contraction of the heart muscle without a corresponding increase in intracellular calcium concentration, which can be associated with adverse effects such as arrhythmias and increased myocardial oxygen demand.[2]
The following diagram illustrates the signaling pathways of PDE3 inhibitors and the dual mechanism of pimobendan.
References
Validating the Landmark EPIC Study: Pimobendan's Efficacy in a Real-World Cohort
The "Evaluation of Pimobendan in Cardiomegaly" (EPIC) trial was a pivotal, multicenter, double-blind, randomized, placebo-controlled study that demonstrated the significant benefit of pimobendan in delaying the onset of congestive heart failure (CHF) in dogs with preclinical myxomatous mitral valve disease (MMVD) and cardiomegaly.[1][2] This guide provides a comprehensive comparison of the original EPIC study's findings with a subsequent real-world validation study, offering researchers, scientists, and drug development professionals a detailed analysis of the available evidence.
Pimobendan's Mechanism of Action
Pimobendan is classified as an inodilator, exerting both positive inotropic (increasing cardiac contractility) and vasodilatory effects.[3][4] Its dual mechanism of action involves:
-
Calcium Sensitization: Pimobendan enhances the sensitivity of the cardiac troponin C to calcium ions, which strengthens the heart's contraction without significantly increasing myocardial oxygen consumption.[3][5][6]
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, pimobendan leads to vasodilation, reducing both preload and afterload on the heart.[5][7]
This combined action improves cardiac efficiency and helps to mitigate the progression of MMVD.
References
- 1. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 2. Mitral Valve Disease Staging (EPIC Trial) | HeartVets [heartvets.co.uk]
- 3. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pimobendan for mitral valve regurgitation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pimobendan - Wikipedia [en.wikipedia.org]
QUEST Study on Pimobendan: A Comparative Analysis for Researchers
The QUEST (Quality of Life and Extension of Survival Time) study stands as a landmark clinical trial in veterinary cardiology, providing pivotal evidence for the use of pimobendan in dogs with congestive heart failure (CHF) secondary to myxomatous mitral valve disease (MMVD). This guide offers a detailed comparative analysis of the QUEST study's findings, placing them in the context of other therapeutic alternatives and providing the in-depth experimental data and pathways crucial for researchers, scientists, and drug development professionals.
Executive Summary
The QUEST study was a prospective, randomized, single-blinded, multicenter trial that compared the efficacy of pimobendan to benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in dogs with CHF caused by MMVD. The primary outcome demonstrated a significant survival advantage for the pimobendan-treated group. This guide will dissect these findings, compare them with data on other ACE inhibitors and aldosterone antagonists like spironolactone, and visually represent the underlying pharmacological pathways.
Comparative Efficacy: Pimobendan vs. Alternatives
The following tables summarize the key quantitative outcomes from the QUEST study and other significant clinical trials investigating treatments for canine CHF.
Table 1: Primary Endpoint - Survival Time
| Study | Treatment Group | N | Median Survival Time (Days) | Comparator | N | Median Survival Time (Days) | p-value |
| QUEST | Pimobendan + Conventional Therapy | 124 | 267[1][2][3] | Benazepril + Conventional Therapy | 128 | 140[1][2][3] | 0.0099[1][2] |
| LIVE | Enalapril + Standard Treatment | 55 | 157.5 (mean)[4][5] | Placebo + Standard Treatment | 55 | 77.0 (mean)[4][5] | Significant |
| BENCH | Benazepril | - | 428 (mean)[6] | Placebo | - | 158 (mean)[6] | <0.05[6] |
| BESST | Spironolactone + Benazepril + Furosemide | - | - | Benazepril + Furosemide | - | - | 0.002 (reduced risk at 360 days)[7] |
Note: The BESST study's primary endpoint was a composite of cardiac death/euthanasia and worsening of heart failure, with a 27% risk reduction at 360 days for the spironolactone group.
Table 2: Secondary Endpoints and Other Relevant Findings
| Study | Key Secondary Finding |
| QUEST | Time to first intensification of CHF treatment was significantly longer in the pimobendan group (98 days vs. 59 days for benazepril). Pimobendan group also showed smaller heart size based on vertebral heart score (VHS) and left ventricular dimensions.[8] |
| LIVE | For dogs with mitral regurgitation, the mean number of days until treatment failure was 159.5 for the enalapril group versus 86.6 for the placebo group.[4] |
| BENCH | Benazepril significantly reduced the risk of worsening heart failure (to ISACHC class III) by 46% when initiated in class II.[6] |
| BESST | Fewer dogs treated with the spironolactone and benazepril combination reached the primary endpoint by day 360.[7] |
Detailed Experimental Protocols
A thorough understanding of the experimental design is critical for interpreting and comparing clinical trial data.
QUEST Study Protocol
-
Study Design: A prospective, randomized, single-blinded, multicenter clinical trial conducted at 28 centers in Europe, Canada, and Australia.[1][2][3]
-
Animals: 260 client-owned dogs with congestive heart failure caused by myxomatous mitral valve disease.[1][2][3]
-
Randomization: Dogs were randomized to receive either pimobendan (0.4-0.6 mg/kg/day, divided into two doses) or benazepril hydrochloride (0.25-1.0 mg/kg/day, once daily).[2][3][8]
-
Primary Endpoint: A composite of cardiac death, euthanasia for heart failure, or treatment failure.[2][3]
-
Concomitant Therapy: All dogs received conventional CHF therapy, primarily diuretics (furosemide).[3]
Alternative Study Protocols
-
LIVE Study (Enalapril): A prospective, multicenter study involving 110 dogs with moderate to severe CHF due to MMVD or dilated cardiomyopathy (DCM). Dogs were randomized to receive either enalapril or a placebo in addition to standard heart failure treatment (furosemide with or without digoxin). The primary endpoint was treatment failure, defined as the deterioration of the dog's condition requiring additional medication.[4][5]
-
BENCH Study (Benazepril): A prospective, randomized, double-blind, placebo-controlled clinical trial with 162 dogs in ISACHC class II and III heart failure from chronic valvular disease or DCM. Dogs received a minimum dosage of 0.25 mg/kg of benazepril or a placebo once daily, either as a monotherapy or with standard therapy. The primary endpoint was a composite of death or withdrawal from the study due to worsening heart failure.[6]
-
BESST Study (Spironolactone): A large, multicenter, prospective, randomized, double-blinded clinical trial of 569 dogs in CHF due to MMVD. Dogs were randomized to receive either a combination of spironolactone and benazepril with furosemide, or benazepril and furosemide alone. The primary endpoint was a composite of cardiac death/euthanasia, recurrence of pulmonary edema, or worsening clinical signs requiring additional medication.[7][9]
Signaling Pathways and Experimental Workflows
Pimobendan's Dual Mechanism of Action
Pimobendan is classified as an inodilator due to its dual mechanism of action: it enhances cardiac contractility (positive inotropy) and promotes vasodilation.[10][11] This is achieved through calcium sensitization of the cardiac contractile apparatus and inhibition of phosphodiesterase III (PDE3).[11][12][13]
QUEST Study Experimental Workflow
The following diagram illustrates the logical flow of the QUEST study, from patient recruitment to the final analysis.
Conclusion
The QUEST study provided robust evidence supporting the superiority of pimobendan over the ACE inhibitor benazepril in extending the survival of dogs with congestive heart failure due to myxomatous mitral valve disease. The quantitative data, when compared with findings from studies on other ACE inhibitors and spironolactone, consistently highlight pimobendan's significant impact on survival time. The detailed experimental protocols provided herein allow for a critical appraisal of these findings. The unique dual mechanism of action of pimobendan, involving both calcium sensitization and phosphodiesterase III inhibition, likely underlies its pronounced clinical efficacy. This comparative analysis serves as a valuable resource for researchers and professionals in the ongoing development of advanced cardiac therapies.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of enalapril maleate on survival of dogs with naturally acquired heart failure. The Long-Term Investigation of Veterinary Enalapril (LIVE) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Effects of enalapril maleate on survival of dogs with naturally acquired heart failure. The Long-Term Investigation of Veterinary Enalapril (LIVE) Study Group. | Semantic Scholar [semanticscholar.org]
- 6. The effect of benazepril on survival times and clinical signs of dogs with congestive heart failure: Results of a multicenter, prospective, randomized, double-blinded, placebo-controlled, long-term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 8. Longitudinal analysis of quality of life, clinical, radiographic, echocardiographic, and laboratory variables in dogs with myxomatous mitral valve disease receiving pimobendan or benazepril: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vettimes.com [vettimes.com]
- 10. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. Pimobendan - Wikipedia [en.wikipedia.org]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
In vitro comparison of Pimobendan and milrinone on cardiac muscle cells
For Immediate Release
In a head-to-head in vitro comparison, Pimobendan and Milrinone, two key players in the management of heart failure, have been evaluated for their direct effects on cardiac muscle cells. This guide provides a comprehensive analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the cardiovascular field.
Pimobendan, a benzimidazole-pyridazinone derivative, is recognized for its dual mechanism of action: it acts as a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor. Milrinone, a bipyridine derivative, functions primarily as a selective PDE3 inhibitor.[1] Understanding the nuances of their effects at the cellular level is crucial for the development of next-generation inotropic agents.
Comparative Analysis of In Vitro Efficacy
The positive inotropic (contractility-enhancing) effects and PDE3 inhibitory activity of Pimobendan and Milrinone have been quantified in studies utilizing guinea pig cardiac preparations. The following table summarizes key comparative data.
| Parameter | Pimobendan | Milrinone | Reference |
| Mechanism of Action | Calcium Sensitizer & PDE3 Inhibitor | Selective PDE3 Inhibitor | [1] |
| Positive Inotropic Effect (EC50) | 6.0 µmol/L | Not directly provided in the same study, but its inotropic effect is linked to PDE3 inhibition. | [1] |
| PDE3 Inhibition (IC50) | 2.40 µmol/L | 1.52 µmol/L | [1] |
| Myofilament Ca2+ Sensitization | Yes, increases tension at submaximal Ca2+ concentrations. | No direct effect on myofilament Ca2+ sensitivity. | [2][3] |
Delving into the Mechanisms: Signaling Pathways
The distinct mechanisms of Pimobendan and Milrinone converge on the final pathway of increasing intracellular cyclic AMP (cAMP) and modulating myofilament response to calcium, ultimately enhancing cardiac contractility.
Experimental Protocols
The following outlines the methodologies employed in the in vitro comparison of Pimobendan and Milrinone.
Preparation of Isolated Cardiac Papillary Muscle
A standardized protocol for the isolation and preparation of guinea pig papillary muscle is crucial for reproducible in vitro contractility studies.
In Vitro Contractility Assay
-
Tissue Preparation: Isolated guinea pig papillary muscles are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Stimulation: Muscles are electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Drug Administration: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of Pimobendan or Milrinone to the organ bath.
-
Data Acquisition: Isometric contractile force is recorded using a force-displacement transducer. Parameters such as the maximal developed tension (Emax) and the concentration producing 50% of the maximal response (EC50) are calculated.
Phosphodiesterase III (PDE3) Inhibition Assay
-
Enzyme Source: PDE3 is isolated from guinea pig cardiac tissue.
-
Assay Principle: The assay measures the hydrolysis of radiolabeled or fluorescently labeled cyclic AMP (cAMP) by PDE3 in the presence and absence of the test compounds (Pimobendan or Milrinone).
-
Procedure:
-
A reaction mixture containing PDE3, the labeled cAMP substrate, and varying concentrations of the inhibitor is prepared.
-
The reaction is incubated for a specific time at 30°C.
-
The reaction is terminated, and the amount of hydrolyzed product is quantified using techniques such as scintillation counting or fluorescence measurement.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PDE3 activity (IC50) is determined.
Myofilament Calcium Sensitization Assay
-
Preparation of Skinned Fibers: Cardiac muscle fibers are chemically "skinned" using detergents (e.g., Triton X-100) to remove cell membranes, allowing for direct access to the myofilaments.
-
Experimental Setup: Skinned fibers are mounted between a force transducer and a motor to control fiber length.
-
Procedure:
-
The skinned fibers are exposed to a series of solutions with precisely controlled free calcium concentrations (pCa).
-
The isometric force generated at each pCa is measured in the absence and presence of Pimobendan.
-
-
Data Analysis: The force-pCa relationship is plotted. A leftward shift of this curve in the presence of the drug indicates an increase in myofilament calcium sensitivity.[2][3]
Conclusion
This in vitro comparison demonstrates that while both Pimobendan and Milrinone are effective positive inotropes, they achieve this through distinct primary mechanisms. Milrinone's action is solely dependent on PDE3 inhibition, whereas Pimobendan exhibits a dual action of PDE3 inhibition and myofilament calcium sensitization.[1][2][3] This latter property allows Pimobendan to increase contractility with a potentially lower increase in intracellular calcium, a factor that may have implications for myocardial energetics and arrhythmogenesis. These findings provide a valuable framework for the continued exploration and development of targeted therapies for heart failure.
References
- 1. Relation of positive inotropic and chronotropic effects of pimobendan, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization of dog and guinea pig heart myofilaments to Ca2+ activation and the inotropic effect of pimobendan: comparison with milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Cross-Study Validation of Pimobendan's Efficacy in Dogs with Myxomatous Mitral Valve Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the survival benefits of pimobendan for dogs with myxomatous mitral valve disease (MMVD), drawing on data from the landmark EPIC and QUEST clinical trials. It offers a comparative look at pimobendan versus other treatment modalities and details the experimental protocols of these pivotal studies to inform future research and drug development.
Executive Summary
Pimobendan has been demonstrated to significantly improve survival times in dogs with both preclinical and clinical MMVD. The "Evaluation of Pimobendan in Dogs with Cardiomegaly" (EPIC) trial showed that pimobendan delayed the onset of clinical signs of congestive heart failure (CHF) and extended the asymptomatic period in dogs with preclinical MMVD. The "Quality of Life and Survival Trial" (QUEST) further established its superiority in prolonging survival in dogs already exhibiting CHF, as compared to the ACE inhibitor benazepril. This guide synthesizes the evidence from these key studies, providing a clear comparison of pimobendan's performance and a detailed look at the methodologies employed.
Comparative Survival Data
The following tables summarize the key survival data from the EPIC and QUEST studies, offering a clear comparison of pimobendan's effect on survival in different stages of MMVD.
Table 1: EPIC Trial - Preclinical MMVD (ACVIM Stage B2)
| Endpoint | Pimobendan Group | Placebo Group | p-value | Hazard Ratio (95% CI) |
| Median Time to Primary Endpoint (Onset of CHF, Cardiac-Related Death, or Euthanasia) | 1228 days | 766 days | 0.0038 | 0.64 (0.47-0.87) |
| Median Survival Time (All-Cause Mortality) | 1059 days | 902 days | 0.012 | Not Reported |
Table 2: QUEST Study - Congestive Heart Failure (ACVIM Stage C & D)
| Endpoint | Pimobendan + Conventional Therapy | Benazepril + Conventional Therapy | p-value | Hazard Ratio (95% CI) |
| Median Time to Primary Endpoint (Cardiac Death, Euthanasia for Cardiac Reasons, or Treatment Failure) | 267 days | 140 days | 0.0099 | 0.688 (0.516-0.916) |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the results of these landmark studies.
EPIC Trial: Pimobendan in Preclinical MMVD
-
Objective: To determine if long-term administration of pimobendan to dogs with preclinical MMVD and cardiomegaly would delay the onset of CHF, cardiac-related death, or euthanasia.[1]
-
Study Design: A prospective, multicenter, randomized, placebo-controlled, double-blinded study.[1]
-
Animals: 360 client-owned dogs with preclinical MMVD.
-
Inclusion Criteria:
-
Age ≥ 6 years.
-
Body weight between 4.1 and 15 kg.
-
Systolic heart murmur of grade ≥ 3/6.
-
Echocardiographic evidence of advanced MMVD including:
-
Left atrial-to-aortic root ratio (LA/Ao) ≥ 1.6.
-
Normalized left ventricular internal diameter in diastole (LVIDDN) ≥ 1.7.
-
-
Radiographic evidence of cardiomegaly (Vertebral Heart Score > 10.5).
-
-
Exclusion Criteria:
-
Clinically significant systemic disease.
-
Previous or current treatment with cardiac medications (e.g., ACE inhibitors, pimobendan).
-
Presence of congenital heart disease or significant arrhythmias.
-
-
Treatment Protocol:
-
Pimobendan group: 0.4-0.6 mg/kg/day, divided into two doses.
-
Placebo group: Identical-appearing placebo administered on the same schedule.
-
-
Follow-up Schedule: Re-examinations were scheduled at day 35, and then every 4 months. These included physical examination, thoracic radiography, and echocardiography.[2]
QUEST Study: Pimobendan vs. Benazepril in CHF
-
Objective: To compare the effect of pimobendan versus benazepril on survival time in dogs with CHF caused by MMVD.
-
Study Design: A prospective, multicenter, randomized, single-blinded study.[3][4]
-
Inclusion Criteria:
-
Radiographic evidence of left-sided CHF.
-
Echocardiographic evidence of MMVD.
-
-
Treatment Protocol:
-
Primary Endpoint: A composite of cardiac death, euthanasia for cardiac reasons, or treatment failure.[3][4]
-
Quality of Life Assessment: While quality of life variables were monitored, the study did not utilize a specific validated questionnaire as a primary endpoint, and no significant difference was found between the two treatment groups in the assessed QoL parameters.[5]
Mechanism of Action and Signaling Pathways
Pimobendan is classified as an inodilator, meaning it has both positive inotropic (improves heart muscle contraction) and vasodilatory (widens blood vessels) effects. Its dual mechanism of action is key to its efficacy.
-
Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile proteins to calcium, leading to a more forceful contraction without a significant increase in myocardial oxygen consumption.
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, pimobendan leads to an increase in cyclic AMP (cAMP) in both cardiac and smooth muscle cells. In the heart, this contributes to the positive inotropic effect. In vascular smooth muscle, it results in vasodilation, reducing both preload and afterload on the heart.
Caption: Pimobendan's dual mechanism of action in cardiac and smooth muscle cells.
Experimental Workflow
The general workflow for a clinical trial investigating a new cardiac drug, such as those for pimobendan, follows a structured process from patient selection to data analysis.
Caption: A generalized workflow for a randomized controlled clinical trial.
Alternatives to Pimobendan
While pimobendan has demonstrated significant efficacy, other medications are also used in the management of MMVD, often in combination.
-
ACE Inhibitors (e.g., benazepril, enalapril): These drugs cause vasodilation by blocking the renin-angiotensin-aldosterone system. The QUEST study showed pimobendan to be superior to benazepril in extending survival in dogs with CHF.[3][4]
-
Diuretics (e.g., furosemide): These are a cornerstone of therapy for dogs in congestive heart failure, as they help to remove excess fluid from the lungs and other tissues.
-
Spironolactone: An aldosterone antagonist that can help to reduce fluid retention and may have beneficial effects on the heart muscle itself.
-
Other Vasodilators (e.g., amlodipine): These may be used in specific situations to further reduce the workload on the heart.
Conclusion
The evidence from the EPIC and QUEST trials provides strong, cross-study validation of pimobendan's efficacy in significantly improving survival outcomes for dogs with MMVD, both in the preclinical and clinical stages of the disease. Its dual mechanism of action as an inodilator offers a distinct advantage over other therapies. For researchers and professionals in drug development, these studies serve as a benchmark for the design and evaluation of future cardiac medications for canine patients. The detailed protocols and clear survival benefits highlighted in this guide underscore the importance of pimobendan in the current standard of care for MMVD in dogs.
References
- 1. EPIC Study: Official Site [epictrial.com]
- 2. Longitudinal Analysis of Quality of Life, Clinical, Radiographic, Echocardiographic, and Laboratory Variables in Dogs with Preclinical Myxomatous Mitral Valve Disease Receiving Pimobendan or Placebo: The EPIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cvdvm.com [cvdvm.com]
- 5. Longitudinal analysis of quality of life, clinical, radiographic, echocardiographic, and laboratory variables in dogs with myxomatous mitral valve disease receiving pimobendan or benazepril: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Safety of Pimobendan vs. ACE Inhibitors: A Comparative Analysis for Researchers
In the management of congestive heart failure, particularly in the veterinary context, both Pimobendan and Angiotensin-Converting Enzyme (ACE) inhibitors represent cornerstone therapies. While their efficacy is well-documented, a thorough evaluation of their long-term safety profiles is critical for informed clinical decision-making and future drug development. This guide provides a detailed comparison of the long-term safety of Pimobendan and standard ACE inhibitors, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of their respective signaling pathways.
Executive Summary
Pimobendan, an inodilator, and ACE inhibitors, which modulate the Renin-Angiotensin-Aldosterone System (RAAS), exhibit distinct mechanisms of action that translate to different long-term safety considerations. Head-to-head clinical trials, most notably the QUEST study in canines, provide valuable comparative data. This guide will delve into the specifics of these safety profiles, offering a granular view for the scientific community.
Data Presentation: Comparative Safety Profile
The following table summarizes the reported adverse events from the QUEST (Quality of Life and Extension of Survival Time) study, a landmark clinical trial that directly compared the long-term use of Pimobendan to the ACE inhibitor Benazepril in dogs with congestive heart failure due to myxomatous mitral valve disease.
| Adverse Event Category | Pimobendan Group (n=124) | Benazepril Group (n=128) |
| Gastrointestinal Disorders | 64 | Not Specified |
| (e.g., vomiting, diarrhea, anorexia) | ||
| Abnormal Behavior | 34 | Not Specified |
| (e.g., lethargy, confusion, uneasiness) | ||
| Tachycardia | 11 | Not Specified |
| (supraventricular or ventricular) | ||
| Seizure | Not Specified | Not Specified |
Note: The QUEST study publication provided specific numbers for the Pimobendan group for some adverse events but did not provide a comparative number for the Benazepril group in the same table, stating that the incidence of arrhythmias was similar in both treatment groups.[1]
Experimental Protocols: The QUEST Study
The QUEST study was a prospective, randomized, single-blinded, multicenter clinical trial designed to compare the efficacy and safety of Pimobendan versus Benazepril in dogs with congestive heart failure (CHF) caused by myxomatous mitral valve disease (MMVD).[2][3][4]
Inclusion Criteria:
-
Dogs older than 5 years of age, weighing between 5 and 20 kg.[2][4]
-
Presence of a moderate to high-intensity heart murmur with maximal intensity over the mitral area.[2][4]
-
Echocardiographic evidence of advanced MMVD, including characteristic valvular lesions and mitral regurgitation confirmed by color Doppler.[2][4]
-
Echocardiographic evidence of moderate to severe left atrial and/or left ventricular enlargement (e.g., Left Atrial to Aortic root ratio >1.5).[2][4]
-
Current or prior radiographic evidence of pulmonary edema and cardiomegaly (Vertebral Heart Scale >10.5).[2][4]
-
Clinical signs of decompensated CHF at the time of the first examination or previously resolved with ongoing treatment including furosemide.[2][4]
Exclusion Criteria:
-
Significant cardiac disease (congenital or acquired) other than mitral regurgitation secondary to MMVD.[2][4]
-
Other clinically relevant concurrent diseases that could interfere with the interpretation of the results.[4]
Treatment Protocol:
-
Dogs were randomized to receive either Pimobendan (0.4-0.6 mg/kg/day) or Benazepril hydrochloride (0.25-1.0 mg/kg/day).[1][3]
-
The study was single-blinded, with the investigators aware of the treatment allocation but the pet owners blinded.[3]
Safety Monitoring:
-
Regular clinical examinations, including assessment of quality of life variables.[1]
-
Monitoring for adverse events, which were recorded throughout the study.
-
The incidence of arrhythmias was monitored and found to be similar between the two treatment groups.[1]
Signaling Pathways and Mechanism of Action
Pimobendan Signaling Pathway
Pimobendan exerts its effects through a dual mechanism of action: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3).[5][6][7] This dual action classifies it as an "inodilator."
References
- 1. Longitudinal analysis of quality of life, clinical, radiographic, echocardiographic, and laboratory variables in dogs with myxomatous mitral valve disease receiving pimobendan or benazepril: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 6. dvm360.com [dvm360.com]
- 7. nbinno.com [nbinno.com]
Pimobendan in Congestive Heart Failure: A Comparative Guide Based on Clinical Trial Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pimobendan's performance against placebo and active comparators in the management of congestive heart failure (CHF), primarily in canine patients, based on data from pivotal clinical trials. While a formal meta-analysis pooling statistical data from multiple independent studies was not identified, this document synthesizes findings from major, multicenter, randomized controlled trials to offer a robust overview for research and development professionals.
Executive Summary
Pimobendan is an inodilator that enhances cardiac contractility and induces vasodilation.[1][2] Its dual mechanism of action involves sensitizing cardiac troponin C to calcium and inhibiting phosphodiesterase III (PDE3).[1][3] Large-scale clinical trials have demonstrated its efficacy in delaying the onset of congestive heart failure in dogs with preclinical myxomatous mitral valve disease (MMVD) and in extending survival times in dogs with CHF due to MMVD.[4][5]
Quantitative Comparison of Clinical Trial Outcomes
The following tables summarize the key quantitative outcomes from two landmark clinical trials: the EPIC (Evaluation of Pimobendan in Cardiomegaly) study and the QUEST (Quality of Life and Extension of Survival Time) study.
Table 1: Efficacy of Pimobendan in Preclinical Myxomatous Mitral Valve Disease (EPIC Study)
| Outcome Measure | Pimobendan Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Median time to primary endpoint (onset of CHF, cardiac-related death, or euthanasia) | 1228 days | 766 days | 0.64 (0.47-0.87) | 0.0038 |
| Median survival time (all-cause mortality) | 1059 days | 902 days | Not Reported | 0.012 |
Source: Boswood A, et al. J Vet Intern Med. 2016.[4][5][6]
Table 2: Efficacy of Pimobendan vs. Benazepril in Symptomatic Congestive Heart Failure (QUEST Study)
| Outcome Measure | Pimobendan Group | Benazepril Hydrochloride Group | Hazard Ratio (95% CI) | P-value |
| Median time to primary endpoint (cardiac death, euthanasia for heart failure, or treatment failure) | 267 days | 140 days | 0.688 (0.516-0.916) | 0.0099 |
Source: Häggström J, et al. J Vet Intern Med. 2008.[1][7][8]
A 2020 study also found no additional survival benefit from adding the ACE inhibitor ramipril to a treatment regimen of pimobendan and furosemide for dogs in CHF secondary to MMVD.[9][10]
Detailed Experimental Protocols
EPIC Study Protocol (Evaluation of Pimobendan in Cardiomegaly)
-
Study Design: A prospective, randomized, placebo-controlled, blinded, multicenter clinical trial.[4]
-
Animals: 360 client-owned dogs with preclinical myxomatous mitral valve disease and evidence of cardiac enlargement.[4] Inclusion criteria included a left atrial-to-aortic ratio ≥1.6, normalized left ventricular internal diameter in diastole ≥1.7, and vertebral heart sum >10.5.[4]
-
Intervention: Dogs were randomly assigned to receive either pimobendan (0.4-0.6 mg/kg/day, divided into two doses) or a placebo.[11]
-
Primary Outcome: The primary endpoint was a composite of the onset of congestive heart failure, cardiac-related death, or euthanasia.[4]
-
Monitoring: Dogs were re-evaluated at 1 month and then every 4 months. If clinical signs developed, they underwent evaluation to determine if CHF was present.[12]
QUEST Study Protocol (Quality of Life and Extension of Survival Time)
-
Study Design: A prospective, single-blinded, randomized, multicenter clinical trial.[1][8]
-
Animals: 260 client-owned dogs with congestive heart failure caused by myxomatous mitral valve disease.[1][8]
-
Intervention: Dogs were randomized to receive either pimobendan (0.4-0.6 mg/kg/day) or benazepril hydrochloride (0.25-1.0 mg/kg/day), in addition to conventional therapy (e.g., furosemide).[1][7]
-
Primary Outcome: The primary endpoint was a composite of cardiac death, euthanasia for heart failure, or treatment failure.[1][7]
Visualizing Mechanisms and Workflows
Pimobendan's Signaling Pathway
Caption: Dual mechanism of action of Pimobendan.
Generalized Clinical Trial Workflow
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 4. Effect of Pimobendan in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequently Asked Questions [epictrial.com]
- 6. Effect of Pimobendan in Dogs with Preclinical Myxomatous Mitral Valve Disease and Cardiomegaly: The EPIC Study—A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of adding ramipril (VAsotop) to the combination of furosemide (Lasix) and pimobendan (VEtmedin) in dogs with mitral valve degeneration: The VALVE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canine heart medications: the evidence -late 2020 update – Vet Practice Support [vetpracticesupport.com]
- 11. Mitral Valve Disease Staging (EPIC Trial) | HeartVets [heartvets.co.uk]
- 12. cardiaceducationgroup.org [cardiaceducationgroup.org]
Safety Operating Guide
Proper Disposal of Pimobendan Hydrochloride in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Pimobendan hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as toxic if swallowed and harmful to aquatic life with long-lasting effects[1][2][3]. Therefore, it must be managed as hazardous chemical waste. Improper disposal, such as discarding in regular trash or flushing down the drain, is prohibited and can lead to environmental contamination and legal repercussions[4][5][6][7]. Disposal procedures must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA), as well as state and local laws[5][8][9][10].
Hazard Profile and Quantitative Data
While specific quantitative limits for disposal are not defined, the toxicity data underscores the need for cautious handling and disposal as hazardous waste.
| Hazard Classification | Description | Reference |
| Acute Oral Toxicity | Toxic if swallowed. (Oral LD50 for rat: 950 mg/kg) | [1] |
| Acute Inhalation Toxicity | Harmful if inhaled. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects. | [1] |
Disposal Protocol for this compound
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a research environment.
Personal Protective Equipment (PPE)
-
1.1 Always wear appropriate PPE before handling this compound waste. This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
-
-
1.2 If handling fine powders or creating dust, use respiratory protection[11].
Waste Segregation and Collection
-
2.1 Do Not dispose of this compound in standard trash, biohazard bags, or down the sanitary sewer[4][5][12].
-
2.2 Solid Waste:
-
2.3 Liquid Waste:
Waste Container Labeling
-
3.1 Immediately label the hazardous waste container using your institution's official hazardous waste tag[5].
-
3.2 The label must include the following information[5]:
-
The words "Hazardous Waste".
-
Full chemical name: "this compound".
-
For mixtures, list all chemical components and their approximate percentages.
-
Accumulation start date (the date the first drop of waste enters the container).
-
Principal Investigator's name and contact information.
-
Laboratory location (Building and Room Number).
-
Relevant hazard pictograms.
-
Storage of Waste
-
4.1 Store the sealed hazardous waste container in a designated, secure area within the laboratory[12].
-
4.2 Ensure the storage area is away from sinks or floor drains to prevent accidental release[4].
-
4.3 Use secondary containment (e.g., a larger, chemically resistant tub) for liquid waste containers to contain potential leaks[12].
-
4.4 Keep the waste container closed at all times, except when adding waste[12].
Disposal of Empty Containers
-
5.1 A container is considered "empty" only when all contents have been thoroughly removed[12].
-
5.2 Triple-rinse the empty container with a suitable solvent.
-
5.3 Collect the first rinseate as hazardous liquid waste and dispose of it according to the procedure in section 2.3[12]. Subsequent rinses may be permissible for drain disposal, but you must confirm with your institution's Environmental Health and Safety (EHS) office.
-
5.4 After rinsing and air-drying, completely deface or remove the original label[12].
-
5.5 Dispose of the clean, de-labeled container in the appropriate recycling or solid waste stream as directed by your institution.
Arranging for Final Disposal
-
6.1 Do not allow hazardous waste to accumulate in the lab for extended periods. Request a pickup when the container is ¾ full or reaches your institution's storage time limit (e.g., 150 days)[4].
-
6.2 Contact your institution's EHS office or equivalent department to schedule a hazardous waste pickup[5][12].
-
6.3 The waste will be transported by trained professionals to a permitted treatment, storage, and disposal facility, where it will likely be incinerated in accordance with EPA regulations[9][13].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. aksci.com [aksci.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 7. bva.co.uk [bva.co.uk]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. biocrick.com [biocrick.com]
- 12. policies.dartmouth.edu [policies.dartmouth.edu]
- 13. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Pimobendan hydrochloride
Essential Safety and Handling Guide for Pimobendan Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a benzimidazole-pyridazinone derivative that is harmful if swallowed and may cause irritation to the skin and respiratory tract.[1][2] It is also suspected of damaging fertility or the unborn child.[3]
Hazard Identification and Classification
This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The primary routes of exposure are inhalation and ingestion.[1] Below is a summary of its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[3] |
| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[3] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to prevent exposure. This includes engineering controls and individual protection measures.[1]
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][4] Use of process enclosures or a local exhaust ventilation system (such as a chemical fume hood) is required to control airborne dust.[1]
-
Eye and Face Protection : Wear approved safety glasses with side shields or goggles.[1][4]
-
Skin and Body Protection :
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use an effective, approved dust mask or a NIOSH/MSHA certified respirator.[1][5]
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Step-by-Step Handling Protocol: Weighing and Solution Preparation
This protocol outlines the procedure for safely weighing this compound powder and preparing a stock solution.
-
Preparation :
-
Designate a specific work area, preferably within a chemical fume hood or ventilated enclosure.
-
Ensure an eyewash station and safety shower are accessible.[4]
-
Assemble all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, stir bar, appropriate solvent, and labeled storage container.
-
Don all required PPE as specified above.
-
-
Weighing :
-
Solubilization :
-
Place the beaker containing the appropriate volume of solvent and a stir bar on a stir plate within the ventilated enclosure.
-
Carefully add the weighed this compound powder to the solvent.
-
Allow the compound to dissolve completely.
-
-
Storage :
-
Decontamination and Cleanup :
Caption: Workflow for the safe handling of this compound powder.
Spill Response
In case of a spill, evacuate the area if necessary. Wearing full PPE, prevent further leakage and stop the powder from entering drains.[1][6] Carefully sweep or vacuum the spilled solid, avoiding dust creation, and place it into a suitable, closed container for disposal.[2][6]
Disposal Plan
All waste materials, including the chemical itself, contaminated items (gloves, weigh boats, paper towels), and empty containers, must be disposed of as hazardous waste.[1] Disposal must be conducted through an approved waste disposal plant in strict accordance with all applicable local, regional, and national regulations.[1][2][3] Do not allow the product to enter sewer systems or waterways.[1][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
